MD13
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H35N5O8 |
|---|---|
Peso molecular |
653.7 g/mol |
Nombre IUPAC |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide |
InChI |
InChI=1S/C35H35N5O8/c41-24-15-10-21-20-39(35(47)48-28(21)19-24)23-13-11-22(12-14-23)37-29(42)9-4-2-1-3-5-18-36-26-8-6-7-25-31(26)34(46)40(33(25)45)27-16-17-30(43)38-32(27)44/h6-8,10-15,19,27,36,41H,1-5,9,16-18,20H2,(H,37,42)(H,38,43,44) |
Clave InChI |
HAHDZDUOFHMMEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)NC4=CC=C(C=C4)N5CC6=C(C=C(C=C6)O)OC5=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the MD13 PROTAC: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MD13, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Macrophage Migration Inhibitory Factor (MIF). This document details the molecular interactions, downstream signaling effects, and provides a summary of key quantitative data and experimental methodologies.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule engineered to simultaneously bind to the target protein, MIF, and an E3 ubiquitin ligase.[1] Specifically, this compound links a potent MIF binding molecule to pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This dual binding induces the formation of a ternary complex between MIF, this compound, and CRBN.[1]
The formation of this complex brings MIF into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of MIF. The proteasome, the cell's primary machinery for degrading unwanted proteins, then recognizes and degrades the ubiquitinated MIF.[1][2] This targeted degradation effectively eliminates MIF from the cellular environment, thereby disrupting its downstream signaling functions.[1] The activity of this compound is dependent on its binding to both MIF and CRBN, as well as on proteasome activity.[1][2]
Figure 1: this compound PROTAC Mechanism of Action.
Downstream Signaling Effects: Inhibition of the MAPK Pathway
MIF is known to play a crucial role in cell proliferation and inflammation, partly through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] By inducing the degradation of MIF, this compound effectively deactivates this pathway.[1][4] A key downstream effect observed upon this compound treatment is the inhibition of ERK phosphorylation.[1][5] This disruption of the MAPK/ERK signaling cascade ultimately leads to cell cycle arrest at the G2/M phase and a subsequent suppression of cancer cell proliferation.[1][6]
Figure 2: Downstream Signaling Pathway Affected by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies, primarily using the A549 lung cancer cell line. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Reference |
| DC50 (Western Blot) | ~100 nM | A549 | [1][4] |
| DC50 (ELISA) | ~200 nM | A549 | [1] |
| Dmax | >90% | A549 | [1] |
| Ki (for MIF) | 71 nM | N/A | [7] |
Table 1: Efficacy and Binding Affinity of this compound.
| This compound Concentration | Effect on MIF Degradation (A549 cells) | Reference |
| 0.2 µM | 71 ± 7% degradation | [7] |
| 2 µM | 91 ± 5% degradation | [7] |
Table 2: Dose-Dependent Degradation of MIF by this compound.
| This compound Concentration | Effect on A549 Cell Proliferation (72h) | Reference |
| 20 µM | ~50% inhibition | [7] |
Table 3: Anti-proliferative Effects of this compound.
| This compound Concentration | Effect on A549 Cell Cycle (48h) | Reference |
| 1 µM | Increase in G2/M phase cells to 17% | [1] |
| 2 µM | Increase in G2/M phase cells to 19% | [1] |
| 5 µM | Increase in G2/M phase cells to 23% | [1] |
Table 4: Effect of this compound on Cell Cycle Distribution.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Protein Degradation and Pathway Analysis
Western blotting is employed to quantify the levels of specific proteins, such as MIF, phosphorylated ERK (pERK), and total ERK, following treatment with this compound.
Figure 3: General Workflow for Western Blotting.
Protocol:
-
Cell Culture and Treatment: A549 cells are cultured to an appropriate confluency and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 6, 12, 24, 48 hours).[7][8]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-MIF, anti-pERK, anti-ERK, and a loading control like anti-GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Immunoprecipitation to Confirm Ubiquitination
Immunoprecipitation (IP) can be used to confirm the ubiquitination of the target protein.[9]
Protocol:
-
Cell Lysis: Cells are treated with this compound and a proteasome inhibitor (e.g., bortezomib) to allow for the accumulation of ubiquitinated proteins.[3] Cells are then lysed under non-denaturing conditions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the target protein (MIF) or ubiquitin, coupled to magnetic or agarose beads.[10]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting using an antibody against ubiquitin (if MIF was immunoprecipitated) or MIF (if ubiquitin was immunoprecipitated) to detect the poly-ubiquitinated MIF.[9]
Cell Proliferation Assay
Cell proliferation assays, such as the MTS or CCK-8 assay, are used to assess the effect of this compound on cell viability and growth.[7][11]
Protocol:
-
Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[7]
-
Assay: A reagent such as MTS or CCK-8 is added to each well, and the plate is incubated.[11] The absorbance is then measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.[12]
Protocol:
-
Cell Treatment: A549 cells are treated with this compound at various concentrations for a defined period (e.g., 48 hours).[1]
-
Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed (e.g., with cold 70% ethanol). The fixed cells are then stained with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., FlowJo).[12]
Conclusion
This compound is a potent and effective PROTAC that induces the degradation of MIF via the ubiquitin-proteasome system. By targeting MIF for degradation, this compound inhibits the MAPK signaling pathway, leading to G2/M phase cell cycle arrest and the suppression of cancer cell proliferation. The data and protocols summarized in this guide provide a comprehensive technical overview of the mechanism of action of this compound, highlighting its potential as a therapeutic agent in oncology.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
MD13: A PROTAC-Mediated Approach to Targeting Macrophage Migration Inhibatory Factor (MIF)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MD13, a Proteolysis Targeting Chimera (PROTAC) designed to target the Macrophage Migration Inhibitory Factor (MIF). This document details the mechanism of action of this compound, summarizes key quantitative data, outlines putative experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a bifunctional molecule engineered to induce the degradation of the Macrophage Migration Inhibitory Factor (MIF). It achieves this by acting as a PROTAC, a molecule that hijacks the cell's natural protein disposal system. This compound links MIF to an E3 ubiquitin ligase, specifically cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MIF.
The primary molecular target of this compound is MIF, a pleiotropic cytokine involved in the regulation of inflammatory responses and cell proliferation. This compound has been shown to be a potent degrader of MIF, with a reported binding affinity (Ki) of 71 nM.[1] By inducing the degradation of MIF, this compound effectively reduces its cellular levels, thereby inhibiting its downstream signaling pathways. This has been observed to have anti-proliferative effects in cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) to MIF | 71 nM | - | [1] |
| MIF Degradation | 91 ± 5% | - | [1] |
| at 2 µM | |||
| MIF Degradation | 71 ± 7% | - | [1] |
| at 0.2 µM | |||
| Inhibition of Cell Proliferation | IC50 ≈ 20 µM (after 72h) | A549 | [1] |
| Cell Cycle Arrest | G2/M phase | A549 | [1] |
| at 1-5 µM (after 48h) |
Signaling Pathway
This compound's mechanism of action culminates in the inhibition of MIF-mediated signaling pathways. A key pathway affected is the ERK signaling cascade, which is often dysregulated in cancer. By degrading MIF, this compound leads to a reduction in the phosphorylation of ERK, a critical step in this pathway.[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments that would be cited in the research of a compound like this compound.
MIF Binding Affinity Assay (Ki Determination)
A competitive binding assay would be employed to determine the binding affinity (Ki) of this compound for MIF.
-
Principle: This assay measures the ability of this compound to compete with a known fluorescently labeled ligand for binding to MIF.
-
Materials:
-
Recombinant human MIF protein
-
Fluorescently labeled MIF ligand (e.g., a known inhibitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
Plate reader capable of fluorescence polarization or similar detection method
-
-
Procedure:
-
A constant concentration of recombinant MIF and the fluorescently labeled ligand are added to the wells of a microplate.
-
A serial dilution of this compound is then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The fluorescence polarization or other signal is measured using a plate reader.
-
The data is analyzed using a suitable software to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Western Blot for MIF Degradation
Western blotting is a standard technique to quantify the reduction of cellular MIF protein levels upon treatment with this compound.
-
Principle: This method uses antibodies to detect the amount of MIF protein in cell lysates.
-
Materials:
-
A549 cells (or other relevant cell line)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against MIF
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
-
Procedure:
-
A549 cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are treated with varying concentrations of this compound (e.g., 0.2 µM and 2 µM) for a specified time (e.g., 24 hours).
-
The cells are washed with PBS and then lysed.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against MIF, followed by incubation with the HRP-conjugated secondary antibody.
-
The process is repeated for the loading control antibody.
-
The chemiluminescent signal is detected using an imaging system.
-
The band intensities are quantified, and the level of MIF is normalized to the loading control.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
To assess the anti-proliferative effects of this compound, a cell viability assay is performed.
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
A549 cells
-
This compound compound
-
96-well culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
Spectrophotometer or luminometer
-
-
Procedure:
-
A549 cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of this compound concentrations (e.g., 0-20 µM).
-
The cells are incubated for 72 hours.
-
For the MTT assay, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent is added to the wells, and the luminescent signal is measured.
-
The data is used to generate a dose-response curve and calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.
-
Principle: This technique uses a DNA-staining dye (e.g., propidium iodide) to measure the DNA content of individual cells, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
A549 cells
-
This compound compound
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
A549 cells are treated with this compound (e.g., 1-5 µM) for 48 hours.
-
The cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are washed and then stained with the PI solution.
-
The stained cells are analyzed using a flow cytometer.
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for key experimental procedures.
References
The Degradation of Macrophage Migration Inhibitory Factor by MD13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its role in promoting cell proliferation and survival makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the degradation of MIF facilitated by MD13, a potent Proteolysis Targeting Chimera (PROTAC). This compound orchestrates the ubiquitination and subsequent proteasomal degradation of MIF by hijacking the E3 ubiquitin ligase cereblon. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core pathways and workflows.
Introduction to this compound-Mediated MIF Degradation
This compound is a heterobifunctional small molecule designed to specifically induce the degradation of MIF.[1][2] As a PROTAC, this compound functions by simultaneously binding to MIF and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity induces the E3 ligase to tag MIF with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[1] Specifically, this compound recruits the E3 ligase cereblon (CRBN) to target MIF.[3] The degradation of MIF by this compound has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress downstream signaling pathways, highlighting its therapeutic potential.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Ki (MIF) | 71 nM | - | [3] |
| DC₅₀ | ~100 nM | A549 | [1][2] |
Table 2: this compound-Induced MIF Degradation in A549 Cells
| This compound Concentration | MIF Degradation (%) | Incubation Time | Reference |
| 0.2 µM | 71 ± 7% | Not Specified | [3] |
| 2 µM | 91 ± 5% | Not Specified | [3] |
| 20 µM | >92% | 6 hours | [1] |
Table 3: Cellular Effects of this compound in A549 Cells
| Effect | This compound Concentration | Incubation Time | Key Findings | Reference |
| Inhibition of Cell Proliferation | 0-20 µM | 72 hours | ~50% inhibition at 20 µM | [3] |
| Cell Cycle Arrest | 1-5 µM | 48 hours | Dose-dependent arrest at G2/M phase | [1] |
| Inhibition of ERK Signaling | 2 µM | 6-48 hours | Inhibition of ERK phosphorylation | [3] |
Signaling and Degradation Pathways
The this compound-Mediated MIF Degradation Pathway
This compound initiates the degradation of MIF by forming a ternary complex with MIF and the E3 ubiquitin ligase, cereblon. This complex brings MIF into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of MD13: A Technical Guide to the First-in-Class MIF-Directed PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and mechanism of action of MD13, a pioneering Proteolysis Targeting Chimera (PROTAC) directed at the Macrophage Migration Inhibitory Factor (MIF). This compound represents a significant advancement in the pursuit of novel cancer therapeutics by leveraging the ubiquitin-proteasome system to induce the degradation of MIF, a protein implicated in the pathogenesis of various cancers. This document provides a comprehensive overview of the experimental data, detailed methodologies for key biological assays, and a summary of the synthetic strategy. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's function and development.
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a multifunctional cytokine that plays a critical role in inflammation and tumorigenesis.[1] Its overexpression has been linked to the progression of several cancers, including lung carcinoma, making it a compelling target for therapeutic intervention.[1] Traditional small molecule inhibitors have primarily focused on the tautomerase active site of MIF. The development of this compound, the first potent MIF-directed PROTAC, offers an alternative and powerful strategy to eliminate MIF from its protein-protein interaction network by inducing its degradation.[1]
This compound is a heterobifunctional molecule designed to simultaneously bind to MIF and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of MIF, marking it for degradation by the proteasome.[1] This guide will explore the discovery, synthesis, and biological evaluation of this compound, providing a technical resource for researchers in the field of targeted protein degradation and cancer drug discovery.
Discovery and Design of this compound
This compound was developed by linking a potent MIF binding molecule to pomalidomide, a known ligand for the cereblon E3 ubiquitin ligase complex.[1] The design strategy involved a structure-activity relationship (SAR) investigation to optimize the linker connecting the MIF inhibitor and the E3 ligase ligand, which is a critical determinant of the PROTAC's efficacy.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic strategy involves the conjugation of a MIF inhibitor to a pomalidomide derivative via a linker. Based on the structure of this compound, the synthesis likely involves the following key steps:
-
Synthesis of the MIF inhibitor moiety: Preparation of a suitable MIF inhibitor with a reactive functional group for linker attachment.
-
Synthesis of the pomalidomide-linker conjugate: Modification of pomalidomide to introduce a linker with a complementary reactive functional group.
-
Conjugation: Coupling of the MIF inhibitor and the pomalidomide-linker constructs to yield the final this compound molecule.
-
Purification and Characterization: Purification of this compound using techniques such as high-performance liquid chromatography (HPLC) and characterization by methods like mass spectrometry and NMR to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound has been shown to be a potent degrader of MIF in cancer cell lines, leading to anti-proliferative effects.
MIF Degradation
This compound induces the degradation of MIF in a dose- and time-dependent manner. In A549 lung cancer cells, this compound demonstrated a DC50 (concentration for 50% of maximal degradation) of approximately 100 nM and a Dmax (maximal degradation) of over 90%.[1] The degradation of MIF was confirmed to be dependent on both cereblon and the proteasome.[1] A control compound, MD15, with a methylated pomalidomide moiety that impairs CRBN binding, did not induce MIF degradation, confirming the necessity of E3 ligase recruitment.[1]
Signaling Pathway
This compound-mediated degradation of MIF leads to the deactivation of the MAPK (Mitogen-activated protein kinase) signaling pathway. Specifically, treatment with this compound was shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase) in A549 cells.[1]
Caption: this compound-mediated degradation of MIF and its effect on the MAPK pathway.
Anti-proliferative Effects and Cell Cycle Arrest
This compound inhibits the proliferation of A549 cancer cells in a dose-dependent manner, with an approximate 50% inhibition at a concentration of 20 µM after 72 hours.[1] Furthermore, this compound was found to induce cell cycle arrest at the G2/M phase in A549 cells.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| Ki (MIF) | 71 nM | - | [1] |
| DC50 | ~100 nM | A549 | [1] |
| Dmax | >90% | A549 |[1] |
Table 2: Anti-proliferative Activity of this compound
| Concentration | % Inhibition (72h) | Cell Line | Reference |
|---|
| 20 µM | ~50% | A549 |[1] |
Table 3: Cell Cycle Arrest Induced by this compound
| Concentration | % Cells in G2/M (48h) | Cell Line | Reference |
|---|---|---|---|
| Vehicle | ~12% | A549 | [1] |
| 1 µM | ~17% | A549 | [1] |
| 2 µM | ~19% | A549 | [1] |
| 5 µM | ~23% | A549 |[1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of this compound.
Western Blot Analysis for MIF Degradation and ERK Phosphorylation
Caption: General workflow for Western blot analysis of this compound's effects.
Protocol:
-
Cell Culture and Treatment: A549 cells are cultured in appropriate media. For experiments, cells are treated with varying concentrations of this compound or vehicle control for specified durations.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against MIF, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Cell Proliferation Assay
Protocol:
-
Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for 72 hours.
-
Quantification: Cell proliferation is assessed using a suitable assay, such as the CyQUANT assay, which measures cellular DNA content.
-
Data Analysis: The fluorescence intensity is measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
Cell Cycle Analysis
Protocol:
-
Cell Treatment: A549 cells are treated with this compound at various concentrations for 48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software (e.g., FlowJo).
Conclusion
This compound is a landmark molecule in the field of targeted protein degradation, being the first potent PROTAC specifically designed to induce the degradation of MIF. Its discovery has not only provided a valuable research tool for studying the biological functions of MIF but has also demonstrated the therapeutic potential of MIF-directed PROTACs in cancer therapy. The data presented in this guide highlight the potent and specific activity of this compound in degrading MIF, inhibiting the MAPK signaling pathway, and suppressing cancer cell proliferation. The detailed experimental overviews provide a foundation for researchers to further investigate and build upon this promising therapeutic strategy. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its analogs is warranted to translate this innovative approach into clinical applications.
References
An In-depth Technical Guide to MD13: A MIF-Directed PROTAC
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MD13, a potent and selective macrophage migration inhibitory factor (MIF)-directed Proteolysis Targeting Chimera (PROTAC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Chemical Structure
This compound is a bifunctional molecule designed to induce the degradation of the MIF protein. As a PROTAC, it comprises three key components: a ligand that binds to the target protein (MIF), a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon), and a linker connecting these two moieties. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the MIF protein.
The chemical structure of this compound is represented by the following SMILES string: O=C(NC1=CC=C(N2C(OC3=CC(O)=CC=C3C2)=O)C=C1)CCCCCCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O
Physicochemical and Biological Properties
The following tables summarize the key quantitative data associated with this compound, providing a clear comparison of its chemical and biological characteristics.
| Physicochemical Properties | Value |
| CAS Number | 2758431-97-7 |
| Biological Properties | Value | Reference |
| Target | Macrophage migration inhibitory factor (MIF) | [1] |
| E3 Ligase Recruited | Cereblon | [1] |
| Binding Affinity (Ki) for MIF | 71 nM | [1] |
| MIF Degradation (at 0.2 µM) | 71 ± 7% | [1] |
| MIF Degradation (at 2 µM) | 91 ± 5% | [1] |
| Cell Proliferation Inhibition (A549 cells, 20 µM, 72 h) | ~50% | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a dual mechanism. Primarily, it induces the degradation of MIF, a cytokine implicated in tumor growth and immune evasion. By recruiting the E3 ligase cereblon, this compound flags MIF for destruction by the proteasome. Secondly, this compound has been shown to inhibit the ERK signaling pathway, a critical cascade involved in cell proliferation and survival.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments involving this compound, based on the available information.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cells.
-
Cell Line: A549 (human lung carcinoma)
-
Methodology:
-
Seed A549 cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-20 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence to determine the percentage of cell proliferation inhibition relative to the vehicle control.
-
Cell Cycle Analysis
This experiment investigates the effect of this compound on the cell cycle progression of cancer cells.
-
Cell Line: A549
-
Methodology:
-
Treat A549 cells with this compound (e.g., 1-5 µM) or a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
On the day of analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blotting for Protein Degradation and Signaling Pathway Analysis
This technique is employed to quantify the degradation of the MIF protein and to assess the inhibition of the ERK signaling pathway.
-
Cell Line: A549
-
Methodology:
-
Treat A549 cells with this compound at the desired concentrations and time points (e.g., for MIF degradation: 0.2 µM and 2 µM; for ERK signaling: 2 µM for 6-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against MIF, phospho-ERK, total-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software to determine the extent of protein degradation or signaling inhibition.
-
References
The Role of MD13 in Cancer Cell Signaling: A Review of Current Findings
Introduction
An extensive review of publicly available scientific literature and databases reveals no specific molecule or protein designated as "MD13" with a recognized role in cancer cell signaling. This suggests that "this compound" may be one of the following:
-
A novel or very recently discovered molecule: Research on its function may not yet be published or widely disseminated.
-
An internal or proprietary designation: A pharmaceutical company or research institution may use this name for a compound or target that is not yet in the public domain.
-
A potential typographical error: The user may have intended to query a different, similarly named molecule.
Given the absence of data, this guide will address the user's core requirements by outlining the standard methodologies and approaches that would be used to characterize a novel protein's role in cancer cell signaling, using hypothetical scenarios where "this compound" is the protein of interest.
Hypothetical Investigation of a Novel Protein "this compound" in Cancer Signaling
Should a novel protein, here termed this compound, be identified, researchers would typically follow a structured approach to elucidate its function. This involves a series of experiments to understand its expression, interactions, and effects on cancer-related pathways.
1. Characterizing this compound Expression and Localization
The initial step is to determine where and when this compound is expressed.
Experimental Protocols:
-
Quantitative PCR (qPCR): To measure this compound mRNA levels across different cancer cell lines and normal tissues.
-
Protocol: RNA is extracted from cells or tissues, reverse-transcribed to cDNA, and then qPCR is performed using primers specific to the this compound gene. Relative expression is often normalized to a housekeeping gene (e.g., GAPDH, Actin).
-
-
Western Blotting: To detect and quantify this compound protein levels.
-
Protocol: Protein lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to this compound.
-
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize this compound protein expression and subcellular localization within tissue samples or cultured cells.
-
Protocol: Fixed and permeabilized cells or tissue sections are incubated with a primary antibody against this compound, followed by a fluorescently-labeled or enzyme-conjugated secondary antibody for visualization by microscopy.
-
Data Presentation:
The quantitative data from qPCR and Western Blotting would be summarized in tables to compare this compound expression across various cancer types and normal tissues.
Table 1: Hypothetical this compound mRNA Expression in Cancer Cell Lines (Relative Fold Change)
| Cell Line | Cancer Type | This compound mRNA Fold Change (vs. Normal Tissue) |
|---|---|---|
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 1.8 |
| HeLa | Cervical | 3.5 |
| Jurkat | Leukemia | 0.9 |
2. Identifying this compound Interacting Partners
To understand this compound's function, it is crucial to identify other proteins it interacts with.
Experimental Protocols:
-
Co-Immunoprecipitation (Co-IP): To identify proteins that bind to this compound within a cell.
-
Protocol: An antibody against this compound is used to pull down this compound from a cell lysate. Any proteins bound to this compound will also be pulled down and can be identified by mass spectrometry or Western blotting.
-
-
Yeast Two-Hybrid (Y2H) Screening: A genetic method to screen for protein-protein interactions.
-
Protocol: The this compound gene is cloned into a "bait" vector and screened against a library of "prey" proteins. A positive interaction results in the activation of a reporter gene.
-
Logical Workflow for Interaction Screening:
Below is a diagram illustrating a typical workflow for identifying and validating protein-protein interactions.
Caption: Workflow for discovering and validating protein-protein interactions.
3. Elucidating the Signaling Pathway
Once interacting partners are known, the next step is to place this compound within a specific signaling pathway.
Experimental Protocols:
-
Kinase Assays: If this compound is a suspected kinase or interacts with one, these assays measure the transfer of a phosphate group to a substrate.
-
Reporter Assays: To measure the activity of a specific signaling pathway (e.g., NF-κB, Wnt, MAPK).
-
Protocol: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the pathway of interest. Changes in reporter gene expression after manipulating this compound levels indicate its role in the pathway.
-
-
Phospho-specific Antibodies: Used in Western blotting or IF to detect the activation state of key signaling proteins.
Signaling Pathway Diagram:
If this compound were found to be an inhibitor of a hypothetical "Cancer Pathway X", the relationship could be visualized as follows.
Caption: Hypothetical role of this compound as an inhibitor of "Cancer Pathway X".
4. Functional Assays in Cancer Cells
The final step is to determine the functional consequence of this compound activity in cancer cells.
Experimental Protocols:
-
Cell Proliferation Assays (e.g., MTT, BrdU): To measure the rate of cell growth after overexpressing or knocking down this compound.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To determine if this compound affects programmed cell death.
-
Cell Migration and Invasion Assays (e.g., Transwell assay): To assess the impact of this compound on cancer cell motility.
Data Presentation:
Results from these functional assays would be compiled into tables to clearly show the effect of this compound manipulation on cancer cell behavior.
Table 2: Hypothetical Effect of this compound Knockdown on Cancer Cell Functions
| Assay | Control Cells | This compound Knockdown Cells | P-value |
|---|---|---|---|
| Proliferation (Absorbance) | 1.2 | 2.5 | < 0.01 |
| Apoptosis (% Annexin V+) | 5% | 1% | < 0.05 |
| Invasion (Cells/field) | 50 | 150 | < 0.01 |
While there is currently no information available on a molecule named "this compound" in the context of cancer cell signaling, the experimental and logical frameworks described above provide a comprehensive guide to how such a molecule would be investigated. Should "this compound" emerge as a molecule of interest, these established methodologies would be central to understanding its role in cancer biology and its potential as a therapeutic target. Researchers are encouraged to verify the nomenclature of their targets of interest in established databases such as NCBI Gene, UniProt, and PubMed.
In Vitro Efficacy of MD13: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro efficacy of MD13, a novel Proteolysis Targeting Chimera (PROTAC). This compound is engineered to target the Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in cancer progression, by mediating its degradation and inhibiting downstream signaling pathways. The data and protocols summarized herein are based on studies conducted in the A549 human lung carcinoma cell line.
Quantitative Efficacy Data
The in vitro activity of this compound has been quantified through various assays, demonstrating its potency in target engagement, protein degradation, and cellular effects.
Table 1: Target Binding and Degradation
| Parameter | Value | Cell Line / Condition | Citation |
|---|---|---|---|
| Binding Affinity (Kᵢ) | 71 nM | N/A | [1] |
| MIF Degradation (at 0.2 µM) | 71 ± 7% | A549 | [1] |
| MIF Degradation (at 2 µM) | 91 ± 5% | A549 |[1] |
Table 2: Cellular Activity in A549 Cells
| Assay | Concentration | Duration | Result | Citation |
|---|---|---|---|---|
| Cell Proliferation | 0-20 µM | 72 h | Dose-dependent inhibition | [1] |
| Cell Proliferation | 20 µM | 72 h | ~50% inhibition | [1] |
| Cell Cycle Arrest | 1-5 µM | 48 h | G2/M phase arrest | [1] |
| ERK Signaling | 2 µM | 6-48 h | Inhibition of ERK phosphorylation |[1] |
Mechanism of Action & Signaling Pathway
This compound functions as a MIF-directed PROTAC. It forms a ternary complex between the MIF protein and an E3 ubiquitin ligase, specifically cereblon (CRBN). This proximity induces the ubiquitination of MIF, targeting it for degradation by the proteasome. The depletion of MIF protein leads to the inhibition of downstream pro-survival pathways, notably the ERK signaling cascade.[1]
Experimental Protocols
The following are representative protocols for evaluating the in vitro efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of A549 cells.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 20 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Seeding & Treatment: Seed A549 cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound (1 µM, 2 µM, 5 µM) or vehicle control for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for ERK Signaling
This protocol is used to measure the levels of total ERK and phosphorylated ERK (p-ERK) to assess pathway inhibition.
-
Cell Lysis: Treat A549 cells with this compound (2 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).[1] Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution). A loading control like β-actin (1:5000) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize p-ERK levels to total ERK levels to determine the degree of inhibition.
References
MD13 effect on macrophage migration inhibitory factor
An In-depth Technical Guide on the Effect of MD13 on Macrophage Migration Inhibitory Factor (MIF)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers.[1][2] Its multifaceted role in promoting cell proliferation, angiogenesis, and immune evasion has made it an attractive therapeutic target.[3][4] Traditional small molecule inhibitors have primarily focused on the tautomerase active site of MIF.[5][6] A novel approach, utilizing Proteolysis Targeting Chimera (PROTAC) technology, has led to the development of this compound, a first-in-class MIF-directed PROTAC.[5][7] this compound offers a distinct mechanism of action by inducing the targeted degradation of the MIF protein, thereby eliminating its signaling functions. This document provides a comprehensive technical overview of this compound, its mechanism, quantitative effects, and the experimental protocols used for its evaluation.
Introduction to this compound and its Target: MIF
Macrophage Migration Inhibitory Factor (MIF)
MIF is a critical regulator of the innate and adaptive immune systems.[8] It is expressed by a variety of cell types and exerts its biological functions by binding to its cell surface receptor CD74, which can form complexes with co-receptors like CD44, CXCR2, and CXCR4.[9][10] This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and inflammation.[11][12] In oncology, elevated MIF levels are associated with tumor progression, metastasis, and resistance to therapy.[4][9]
This compound: A MIF-Targeting PROTAC
This compound is a bifunctional small molecule designed as a Proteolysis Targeting Chimera (PROTAC).[13] It consists of three key components: a ligand that binds to the tautomerase active site of MIF, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[13] By simultaneously binding both MIF and the E3 ligase, this compound forms a ternary complex that facilitates the ubiquitination of MIF, marking it for degradation by the 26S proteasome. This event effectively eliminates the MIF protein from the cellular environment.[5][13]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, primarily in the A549 human lung cancer cell line.[5][13] The key performance metrics are summarized below.
| Parameter | Value | Cell Line / Condition | Description | Citation |
| Binding Affinity (Ki) | 71 nM | N/A | Inhibitory constant for this compound binding to MIF. | [13] |
| Degradation Efficiency | 71 ± 7% | A549 cells | Percentage of MIF protein degraded after treatment with 0.2 µM this compound. | [13] |
| Degradation Efficiency | 91 ± 5% | A549 cells | Percentage of MIF protein degraded after treatment with 2 µM this compound. | [13] |
| Half-Maximal Degradation (DC50) | ~100 nM | A549 cells | Concentration of this compound required to degrade 50% of MIF protein after 12 hours. | [5][7] |
| Cell Proliferation Inhibition | ~50% | A549 cells | Percentage inhibition of cell proliferation after 72 hours of treatment with 20 µM this compound. | [13] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the induced degradation of MIF. This action leads to the deactivation of MIF-dependent signaling pathways that are critical for cancer cell survival and proliferation.
MIF Signaling Pathway
MIF initiates signaling by binding to its receptor complex on the cell surface. This triggers downstream pathways like the MAPK/ERK cascade, which ultimately promotes cell growth and inhibits apoptosis by suppressing tumor suppressors like p53.[14]
Caption: MIF signaling cascade leading to cell proliferation.
This compound-Mediated MIF Degradation
This compound acts as a molecular bridge, bringing MIF into close proximity with the Cereblon E3 ligase. This induced proximity results in the poly-ubiquitination of MIF, targeting it for destruction by the cell's proteasomal machinery.
Caption: PROTAC mechanism of this compound-induced MIF degradation.
Downstream Cellular Effects of this compound
By degrading MIF, this compound effectively shuts down its downstream signaling. The depletion of MIF leads to the deactivation of the MAPK/ERK pathway.[5][13] This, in turn, causes the cells to arrest in the G2/M phase of the cell cycle, ultimately suppressing cell proliferation.[5][15]
Caption: Cellular consequences of this compound-mediated MIF degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on MIF.
Western Blot Analysis for MIF Degradation
-
Objective: To quantify the depletion of MIF protein in cells following this compound treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).[7][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against MIF overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing the MIF signal to the loading control.[7]
-
Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the growth of cancer cells.
-
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for a specified period (e.g., 72 hours).[13]
-
Assay: Add a reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the dose-dependent inhibitory effect.[13]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Cell Culture and Treatment: Culture A549 cells and treat them with different concentrations of this compound (e.g., 1, 2, or 5 µM) or vehicle for a set time (e.g., 48 hours).[13][15]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on the DNA content histogram.[15]
-
Conclusion and Future Directions
This compound represents a significant advancement in the modulation of MIF activity. As the first potent MIF-directed PROTAC, it effectively induces near-complete degradation of its target at nanomolar concentrations.[5] This leads to the inhibition of the MAPK/ERK signaling pathway, induction of G2/M cell cycle arrest, and suppression of cancer cell proliferation.[5][13] this compound serves as a valuable chemical probe to study the biological consequences of MIF depletion and demonstrates the therapeutic potential of the PROTAC strategy for targeting challenging proteins like MIF in cancer and inflammatory diseases.[5] Further studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
- 1. Synthesis and bio-evaluation of human macrophage migration inhibitory factor inhibitor to develop anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor potentiates autoimmune-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are MIF inhibitors and how do they work? [synapse.patsnap.com]
- 9. Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 11. A novel MIF signaling pathway drives the malignant character of pancreatic cancer by targeting NR3C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional disruption of macrophage migration inhibitory factor (MIF) suppresses proliferation of human H460 lung cancer cells by caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Early Research on MD13: A Technical Guide to a First-in-Class MIF PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical research on MD13, a first-in-class therapeutic agent designed as a Proteolysis Targeting Chimera (PROTAC) for the Macrophage Migration Inhibitory Factor (MIF). This compound represents a novel strategy to eliminate the MIF protein, which is implicated in the pathogenesis of various cancers, including lung carcinoma, by hijacking the ubiquitin-proteasome system.[1][2] This document synthesizes the core findings, quantitative data, and detailed experimental methodologies from the foundational research to serve as a comprehensive resource for professionals in the field.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to the MIF protein and the E3 ubiquitin ligase cereblon (CRBN).[1] This binding induces the formation of a ternary complex (MIF-MD13-CRBN), leading to the ubiquitination of MIF and its subsequent degradation by the proteasome.[1][3] By depleting the cellular levels of MIF, this compound effectively inhibits downstream signaling pathways, such as the ERK/MAPK pathway, which are crucial for cancer cell proliferation and survival.[1][4][5]
The primary research demonstrates that this targeted degradation of MIF leads to a suppression of A549 lung cancer cell proliferation, induction of cell cycle arrest at the G2/M phase, and inhibition of ERK signaling.[1][4]
Quantitative Data Summary
The early research on this compound yielded key quantitative metrics that establish its potency and efficacy in a preclinical setting. These findings are summarized below for clarity and comparison.
Table 1: this compound Binding Affinity and Degradation Potency
| Parameter | Value | Cell Line | Assay Method | Reference |
| Binding Affinity (Ki) | 71 nM | - | N/A | [1] |
| Half-maximal Degradation (DC50) | ~100 nM | A549 | Western Blot | [1] |
| Half-maximal Degradation (DC50) | ~200 nM | A549 | ELISA | [1] |
| Maximal Degradation (Dmax) | ~90-95% | A549 | Western Blot | [1] |
Table 2: In Vitro Efficacy of this compound in A549 Lung Cancer Cells
| Parameter | Concentration | Incubation Time | Result | Assay Method | Reference |
| MIF Degradation | 0.2 µM | 12 hours | 71 ± 7% Degradation | ELISA | [1] |
| MIF Degradation | 2 µM | 12 hours | 91 ± 5% Degradation | ELISA | [1] |
| Cell Proliferation | 20 µM | 72 hours | ~50% Inhibition | CyQUANT® Assay | [1] |
| Cell Cycle Arrest | 1-5 µM | 48 hours | G2/M Phase Arrest | Flow Cytometry | [1] |
| ERK Signaling | 2 µM | 6-48 hours | Inhibition of Phosphorylation | Western Blot | [1] |
| 3D Spheroid Growth | 5 µM | Every 3 days | ~80% Inhibition | Microscopy | [1] |
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the key experiments cited in the early research of this compound.
MIF Degradation Assays (Western Blot and ELISA)
This protocol was used to quantify the reduction in MIF protein levels in A549 cells following treatment with this compound.
-
Cell Culture and Treatment: A549 cells were cultured in an appropriate medium. For degradation experiments, cells were treated with specified concentrations of this compound (e.g., 0.2 µM, 2 µM) or vehicle control for a set duration (e.g., 12 hours).[1]
-
Cell Lysis: After treatment, cells were harvested, washed, and lysed to extract total protein.
-
Western Blot Analysis:
-
SDS-PAGE: Equal amounts of protein lysate were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for MIF, followed by a loading control antibody (e.g., anti-Actin). Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system. Band intensities were quantified to determine the relative MIF protein levels.
-
-
ELISA Analysis: Cell lysates were analyzed using a MIF-specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions to quantify MIF protein concentration.[1]
Cell Proliferation Assay
The anti-proliferative effect of this compound was assessed using a CyQUANT® direct cell proliferation assay.
-
Cell Seeding: A549 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (ranging from 0 to 20 µM) for 72 hours.[1]
-
Quantification: Cell proliferation was quantified using the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content via a fluorescent dye. The fluorescence intensity, which is directly proportional to the cell number, was measured using a plate reader.
-
Data Analysis: The results were normalized to the vehicle-treated control cells to determine the percentage of proliferation inhibition.[1]
Cell Cycle Analysis
Flow cytometry was used to determine the effect of this compound on the cell cycle distribution of A549 cells.
-
Cell Treatment: A549 cells were treated with this compound (1-5 µM) or vehicle for 48 hours.[1]
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.
-
Staining: Fixed cells were treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells was analyzed using a flow cytometer. The fluorescence intensity of the stained cells corresponds to their DNA content.
-
Data Analysis: The data was analyzed to generate a histogram displaying the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicated cell cycle arrest at that phase.[1]
ERK Signaling Inhibition Assay
The effect of this compound on the MAPK pathway was determined by measuring the phosphorylation of ERK.
-
Cell Treatment and Lysis: A549 cells were treated with 2 µM this compound for various time points (e.g., 6 to 48 hours).[1] Following treatment, cells were lysed, and protein concentrations were determined.
-
Western Blot: The procedure is similar to the one described in section 3.1. The key difference is the use of primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control like Actin or GAPDH was also used.
-
Analysis: The levels of p-ERK were normalized to t-ERK to determine the specific inhibitory effect of this compound on ERK activation.[1]
3D Tumor Spheroid Model
To evaluate the long-term efficacy of this compound in a more physiologically relevant model, a 3D tumor spheroid assay was conducted.
-
Spheroid Formation: A549 cells were seeded in ultra-low attachment plates to promote the formation of 3D spheroids over several days.
-
Compound Treatment: Once formed, the spheroids were treated with this compound (e.g., 5 µM) or vehicle control. The treatment was refreshed every three days.[1]
-
Monitoring Growth: The growth of the spheroids was monitored over time by capturing images using a microscope.
-
Data Analysis: The size (e.g., area or volume) of the spheroids was measured from the images. The growth curves were plotted relative to the untreated spheroids to determine the inhibitory effect of this compound on tumor spheroid growth.[1]
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for MD13 in Cell Culture
These application notes provide detailed protocols for utilizing MD13, a potent and selective macrophage migration inhibitory factor (MIF)-directed PROTAC (Proteolysis Targeting Chimera), in cell culture experiments. The following sections detail the experimental procedures for assessing the effects of this compound on cell proliferation, cell cycle progression, and intracellular signaling in the A549 human lung carcinoma cell line.
Introduction to this compound
This compound is a bifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon to MIF, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By degrading MIF, this compound effectively disrupts its pro-tumorigenic and pro-inflammatory signaling pathways, making it a valuable tool for cancer research. It has a binding affinity (Ki) of 71 nM for MIF.[1]
Data Summary
The following tables summarize the quantitative effects of this compound on A549 cells based on published data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| MIF Binding Affinity (Ki) | 71 nM | - | [1] |
| MIF Degradation (at 0.2 µM) | 71 ± 7% | A549 | [1] |
| MIF Degradation (at 2 µM) | 91 ± 5% | A549 | [1] |
| IC50 (Cell Proliferation) | ~20 µM (at 72h) | A549 | [1] |
Table 2: Cellular Effects of this compound on A549 Cells
| Experiment | Concentration | Time Point | Observed Effect | Reference |
| Cell Proliferation | 0-20 µM | 72 h | Dose-dependent inhibition | [1] |
| Cell Cycle Analysis | 1-5 µM | 48 h | G2/M phase arrest | [1] |
| ERK Signaling | 2 µM | 6-48 h | Inhibition of ERK phosphorylation | [1] |
Experimental Protocols
A549 Cell Culture
This protocol describes the standard procedure for maintaining and passaging the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture A549 cells in T-75 flasks with 12-15 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at a density of 2 x 10^4 to 5 x 10^4 cells/cm².
-
-
Medium Renewal: Change the culture medium every 2-3 days.
Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 1 mg of this compound (Molecular Weight: check manufacturer's data) in the appropriate volume of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.2 µM, 1 µM, 2 µM, 5 µM, 20 µM).
-
Ensure the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Proliferation Assay (CyQUANT® Assay)
This protocol describes the measurement of cell proliferation using the CyQUANT® Cell Proliferation Assay Kit, which quantifies cellular DNA content.
Materials:
-
A549 cells
-
96-well clear-bottom black tissue culture plates
-
This compound working solutions
-
CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell lysis buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
At the end of the incubation period, prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer to each well.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the cell number. Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of A549 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
A549 cells
-
6-well tissue culture plates
-
This compound working solutions
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-5 µM) or vehicle (DMSO) for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in this compound-treated A549 cells by Western blotting.
Materials:
-
A549 cells
-
6-well tissue culture plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 2 µM this compound or vehicle for various time points (e.g., 6, 12, 24, 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagents to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK antibody, following the same immunoblotting and detection steps.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: Mechanism of this compound-induced MIF degradation.
Caption: this compound's impact on the ERK signaling pathway.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for MD13 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD13 is a novel Proteolysis Targeting Chimera (PROTAC) that specifically targets the Macrophage Migration Inhibitory Factor (MIF) for degradation.[1][2][3][4] As a bifunctional molecule, this compound links a ligand for MIF to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate MIF.[1][3] In vitro studies have demonstrated that this compound induces potent degradation of MIF, leading to the suppression of the MAPK/ERK signaling pathway, cell cycle arrest at the G2/M phase, and anti-proliferative effects in cancer cell lines.[1][2][3][4]
These promising in vitro results warrant the investigation of this compound's efficacy and safety in in vivo animal models. This document provides detailed application notes and proposed protocols for conducting such studies, based on the known mechanism of this compound and data from analogous compounds, including other PROTACs, MIF inhibitors, and ERK inhibitors.
Disclaimer: To date, no in vivo studies for this compound have been published. The following protocols are proposed based on preclinical studies of compounds with similar mechanisms of action and should be adapted and optimized as necessary.
Mechanism of Action and Signaling Pathway
This compound operates through a distinct mechanism of action. One end of the molecule binds to the target protein, MIF, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of MIF, marking it for degradation by the proteasome. The degradation of MIF leads to the downregulation of downstream signaling pathways, most notably the ERK/MAPK pathway, which is crucial for cell proliferation and survival.[1][3]
This compound-mediated degradation of MIF and subsequent inhibition of the ERK signaling pathway.
Quantitative Data from In Vitro and Analogous In Vivo Studies
The following tables summarize key quantitative data for this compound from in vitro experiments and provide reference dosage information from in vivo studies of analogous compounds.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| MIF Degradation (DC₅₀) | A549 | ~100 nM | [1] |
| MIF Degradation (at 0.2 µM) | A549 | 71 ± 7% | [2] |
| MIF Degradation (at 2 µM) | A549 | 91 ± 5% | [2] |
| Inhibition of Cell Proliferation (IC₅₀) | A549 | ~20 µM (72h) | [2] |
| Cell Cycle Arrest (G2/M) | A549 | Dose-dependent (1-5 µM, 48h) | [2] |
| ERK Phosphorylation Inhibition | A549 | ~50% at 2 µM (24-48h) | [1] |
Table 2: Reference In Vivo Dosages of Analogous Compounds
| Compound | Target | Animal Model | Dosage and Administration Route | Observed Effect | Reference |
| MK-8353 | ERK1/2 | Nude mice with Colo-205 xenografts | 30-60 mg/kg, oral gavage, twice daily | Dose-dependent tumor growth inhibition and regression. | [5][6][7] |
| CPSI-1306 | MIF | Skh-1 hairless mice (UVB-induced SCC model) | Systemic treatment (dose not specified) | Decreased tumor development and burden. | [8] |
| CPSI-1306 | MIF | Orthotopic mouse model of mammary carcinoma | Dose-dependent | Reduced tumor growth and metastasis. | [9][10] |
| BRD4-PROTACs | BRD4 | 4T1 tumor-bearing mice | 10 mg/kg, intraperitoneal (i.p.) injection | BRD4 protein degradation. | [11] |
| DP1 (BRD4 PROTAC) | BRD4 | SCID mice with SU-DHL-4 tumors | 100 mg/kg, i.p., daily | Attenuated tumor growth. | [12] |
Experimental Protocols for In Vivo Animal Studies
The following are detailed, proposed protocols for evaluating the efficacy and toxicity of this compound in a xenograft mouse model of cancer. These protocols are based on established methodologies for similar compounds.
Experimental Workflow
Proposed experimental workflow for an in vivo efficacy study of this compound.
Animal Model and Husbandry
-
Animal Model: Female athymic nude mice (6-8 weeks old) are recommended for xenograft studies.
-
Husbandry: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Xenograft Model
-
Cell Line: A549 human lung carcinoma cells, for which in vitro data on this compound is available, are a suitable choice.
-
Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Formulation and Administration
-
Formulation: Based on common practices for PROTACs and other small molecules, this compound can be formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water, or a solution containing DMSO and PEG300. The final DMSO concentration should be kept low to avoid toxicity.
-
Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. Oral administration is often preferred for chronic studies if the compound has good oral bioavailability.
-
Dosage: A dose-range finding study is crucial. Based on analogous compounds, a starting range of 10-100 mg/kg administered daily could be explored.
Efficacy Study Design
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 10 mg/kg/day)
-
Group 3: this compound (Mid dose, e.g., 30 mg/kg/day)
-
Group 4: this compound (High dose, e.g., 60 mg/kg/day)
-
-
Dosing Schedule: Administer the assigned treatment daily for a period of 21-28 days.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary:
-
Tumor weight at the end of the study.
-
Pharmacodynamic analysis of MIF and p-ERK levels in tumor tissues via Western blot or immunohistochemistry (IHC).
-
Analysis of apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.
-
-
Toxicity Assessment
-
Monitoring: Throughout the study, monitor the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (measure twice weekly).
-
Changes in behavior (e.g., lethargy, ruffled fur).
-
Signs of distress.
-
-
Maximum Tolerated Dose (MTD): The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
-
Histopathology: At the end of the study, major organs (liver, spleen, kidney, heart, lungs) should be collected, weighed, and subjected to histopathological analysis to assess for any treatment-related toxicities.
Conclusion
This compound presents a promising therapeutic strategy for diseases driven by MIF, such as certain cancers. The proposed in vivo animal study protocols, based on its mechanism of action and data from analogous compounds, provide a framework for evaluating its preclinical efficacy and safety. It is imperative that these protocols are refined based on initial dose-range finding and tolerability studies. Careful execution of these experiments will be critical in determining the potential of this compound as a novel therapeutic agent and guiding its further development.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIF antagonist (CPSI-1306) protects against UVB-induced squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage migratory inhibitory factor promotes bladder cancer progression via increasing proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MD13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD13 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Macrophage Migration Inhibitory Factor (MIF).[1][2][3] MIF is a key regulatory cytokine implicated in the pathogenesis of various inflammatory diseases and cancers.[1][3] Overexpression of MIF is associated with tumor progression, angiogenesis, and metastasis. This compound offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to selectively eliminate MIF protein, thereby inhibiting its downstream signaling pathways and suppressing cancer cell proliferation.[1][3]
These application notes provide a comprehensive overview of cell lines known to be sensitive to this compound treatment, detailed protocols for key experiments, and an analysis of the underlying mechanism of action.
Cell Lines Sensitive to this compound Treatment
Currently, the primary publicly available data on this compound sensitivity is for the A549 human lung carcinoma cell line and HEK293 human embryonic kidney cells.[1] While the broader applicability of this compound to other cancer types is an active area of research, the detailed characterization in A549 cells provides a strong foundation for its use as a tool compound and potential therapeutic.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in inducing MIF degradation and inhibiting cell proliferation in sensitive cell lines.
Table 1: this compound-mediated MIF Degradation [1]
| Cell Line | Parameter | Value | Assay Method |
| A549 | DC50 | ~100 nM | Western Blot |
| A549 | DC50 | ~200 nM | ELISA |
| A549 | Dmax | >90% | Western Blot |
| HEK293 | % Degradation | >90% at 200 nM | Western Blot |
-
DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein (MIF).
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with this compound.
Table 2: Anti-proliferative and Cell Cycle Effects of this compound in A549 Cells [1][4]
| Parameter | Concentration | Incubation Time | Effect | Assay Method |
| Cell Proliferation | 0-20 µM | 72 hours | Dose-dependent inhibition | CyQUANT® Assay |
| Cell Cycle Arrest | 1, 2, and 5 µM | 48 hours | G2/M phase arrest | Propidium Iodide Staining (Flow Cytometry) |
| 3D Spheroid Growth | 5 µM | Every 3 days | 80% reduction in proliferation | Volume Measurement |
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the target protein, MIF, and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of MIF, marking it for degradation by the 26S proteasome. The degradation of MIF leads to the inhibition of the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[1][5] This ultimately results in cell cycle arrest at the G2/M phase and a reduction in cancer cell proliferation.[1][4]
Signaling Pathway Diagram
Caption: this compound mediated degradation of MIF and its effect on the MAPK/ERK pathway.
Experimental Protocols
Western Blot for MIF Degradation
This protocol is designed to assess the extent of this compound-induced MIF degradation in a dose-dependent manner.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MIF and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM, 1 µM). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with this compound and MG132). Incubate for the desired time (e.g., 12, 24, 48 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-MIF and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the MIF signal to the loading control (GAPDH). Calculate the percentage of MIF degradation relative to the vehicle-treated control.
CyQUANT® Cell Proliferation Assay
This assay measures cell proliferation based on the fluorescence of a dye that binds to nucleic acids.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
CyQUANT® Cell Proliferation Assay Kit (or similar)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
This compound Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of this compound (e.g., 0-20 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Prepare the CyQUANT® GR dye/cell-lysis buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Add 200 µL of the CyQUANT® working solution to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and plot the fluorescence intensity against the this compound concentration to determine the effect on cell proliferation.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. The next day, treat the cells with this compound (e.g., 1, 2, and 5 µM) or vehicle (DMSO) for 48 hours.
-
Cell Harvesting:
-
Collect both the floating and attached cells. For attached cells, use trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
-
Data Analysis: Compare the percentage of cells in each phase of the cell cycle between the this compound-treated and vehicle-treated samples.
Experimental Workflow Diagram
Caption: A general workflow for characterizing the effects of this compound on cancer cells.
Conclusion
This compound is a valuable research tool for studying the biological functions of MIF and for exploring MIF degradation as a therapeutic strategy in cancer. The provided protocols and data for A549 cells serve as a starting point for investigating the efficacy of this compound in other cancer cell lines. Further studies are warranted to expand the profile of this compound-sensitive cell lines and to evaluate its in vivo anti-tumor activity.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.dundee.ac.uk [sites.dundee.ac.uk]
MD13: Application Notes and Protocols for a Novel MIF-Directed PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MD13, a potent and selective macrophage migration inhibitory factor (MIF)-directed Proteolysis Targeting Chimera (PROTAC). This compound induces the degradation of MIF, offering a powerful tool for studying the cellular functions of MIF and exploring its therapeutic potential, particularly in oncology.
Introduction to this compound
This compound is a bifunctional molecule that simultaneously binds to the target protein, MIF, and an E3 ubiquitin ligase, cereblon (CRBN). This binding event facilitates the ubiquitination of MIF, marking it for degradation by the proteasome. By depleting cellular MIF levels, this compound enables the investigation of MIF's role in various signaling pathways and cellular processes.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Data | Citation |
| Molecular Weight | 653.68 g/mol | [1] |
| Molecular Formula | C₃₅H₃₅N₅O₈ | [1] |
| CAS Number | 2758431-97-7 | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1][3] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1][3] |
Preparation of this compound for Experiments
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of this compound. For example, to 1 mg of this compound (MW: 653.68), add 152.98 µL of DMSO.
-
Vortex the solution thoroughly to aid dissolution.
-
If necessary, use an ultrasonic bath for a few minutes to ensure complete solubilization.[1] Note that hygroscopic DMSO can negatively impact solubility.[3]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Preparation of Working Solutions
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Protocols
This compound has been shown to be effective in A549 lung carcinoma cells.[3][4][5] The following protocols are based on published data and can be adapted for other cell lines.
Cell Proliferation Assay
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0-20 µM).[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for 72 hours.[3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell proliferation inhibition. This compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner, with approximately 50% inhibition at 20 µM.[3]
Western Blot for MIF Degradation and ERK Signaling
This protocol is used to assess the degradation of MIF and its effect on downstream signaling pathways, such as the MAPK/ERK pathway.
Materials:
-
A549 cells
-
6-well plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MIF, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 0.2 µM or 2 µM) for various time points (e.g., 6, 12, 24, 48 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE, transfer the proteins to a membrane, and block the membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
This compound has been shown to degrade 91±5% and 71±7% of MIF at 2 µM and 0.2 µM, respectively.[3] It also inhibits ERK phosphorylation.[3]
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
A549 cells
-
6-well plates
-
This compound working solutions
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2, or 5 µM) for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. This compound has been shown to induce cell cycle arrest at the G2/M phase in A549 cells.[3][6]
Mechanism of Action and Signaling Pathways
This compound acts as a PROTAC to induce the degradation of MIF. This is achieved by forming a ternary complex between MIF, this compound, and the E3 ubiquitin ligase cereblon. This proximity leads to the ubiquitination and subsequent proteasomal degradation of MIF.[3]
MIF is known to be involved in the activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival. By degrading MIF, this compound leads to the deactivation of this pathway, as evidenced by decreased phosphorylation of ERK.[3][5] This inhibition of ERK signaling contributes to the observed anti-proliferative effects and G2/M cell cycle arrest.[5][7]
Visualizations
Caption: this compound mechanism of action.
Caption: this compound effect on MAPK/ERK signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring MIF Degradation by MD13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases, as well as cancer.[1] Its role in promoting cell proliferation and survival makes it a compelling target for therapeutic intervention.[2][3] MD13 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of MIF.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] this compound specifically directs MIF to the Cereblon (CRBN) E3 ligase for degradation.[4]
These application notes provide detailed protocols for measuring the degradation of MIF induced by this compound in a laboratory setting. The included methodologies are essential for researchers studying MIF biology, developing MIF-targeted therapeutics, and characterizing the efficacy of PROTAC-based drugs.
Data Presentation: Efficacy of this compound in MIF Degradation
The following table summarizes the quantitative data on the efficacy of this compound in inducing MIF degradation, primarily in A549 lung cancer cells.
| Parameter | Value | Cell Line | Reference |
| MIF Degradation | 91 ± 5% | A549 | [4] |
| 71 ± 7% | A549 | [4] | |
| DC50 | ~100 nM | A549 | [2][3] |
| Ki | 71 nM | N/A | [4] |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cells for treatment with this compound to assess MIF degradation.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed A549 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 0.2 µM, 2 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
After incubation, proceed with cell lysis for downstream analysis (Western Blot or ELISA).
Western Blot Analysis of MIF Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in MIF protein levels following this compound treatment.
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-MIF antibody
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-MIF antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for MIF and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the MIF band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of MIF degradation relative to the vehicle-treated control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for MIF Quantification
Objective: To quantitatively measure the concentration of MIF protein in cell lysates or culture supernatants following this compound treatment.
Materials:
-
Human MIF ELISA Kit (containing capture antibody, detection antibody, standard MIF protein, and substrate)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with the MIF capture antibody according to the kit instructions. Typically, this involves an overnight incubation at 4°C.
-
Wash the plate several times with wash buffer.
-
Block the plate with a blocking buffer provided in the kit to prevent non-specific binding.
-
-
Sample and Standard Preparation:
-
Prepare a standard curve using the recombinant MIF protein provided in the kit. Perform serial dilutions to generate a range of known concentrations.
-
Dilute the cell lysates (or culture supernatants) to a concentration that falls within the range of the standard curve.
-
-
Incubation:
-
Add the standards and diluted samples to the wells of the coated plate.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the plate thoroughly with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate as directed.
-
Wash the plate again.
-
Add streptavidin-HRP conjugate and incubate.
-
-
Detection:
-
Wash the plate to remove unbound enzyme.
-
Add the TMB substrate solution to each well. A color change will occur in proportion to the amount of MIF present.
-
Stop the reaction by adding the stop solution.
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of MIF in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of MIF degradation in this compound-treated samples compared to the vehicle-treated control.
-
Cycloheximide (CHX) Chase Assay
Objective: To determine the effect of this compound on the half-life of MIF protein.
Materials:
-
Cycloheximide (CHX) stock solution (in DMSO)
-
This compound
-
Vehicle control (DMSO)
-
Cultured cells
-
Materials for Western Blot analysis (as described above)
Protocol:
-
Seed and grow cells to 70-80% confluency as described in Protocol 1.
-
Treat the cells with either this compound or vehicle control for a predetermined amount of time (e.g., 4 hours) to allow for PROTAC-mediated complex formation.
-
Add cycloheximide (final concentration typically 50-100 µg/mL) to all wells to inhibit new protein synthesis.[6][7]
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point is collected immediately after adding CHX.
-
Analyze the MIF protein levels at each time point by Western Blot as described in Protocol 2.
-
Quantify the MIF band intensities and normalize to the loading control.
-
Plot the normalized MIF protein levels against time for both this compound-treated and vehicle-treated cells.
-
Determine the half-life of MIF in the presence and absence of this compound. A faster decline in MIF levels in the this compound-treated cells indicates accelerated degradation.
Visualizations
MIF Signaling Pathway
Caption: MIF signaling pathway initiated by binding to its receptors.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced MIF degradation.
Experimental Workflow for Measuring MIF Degradation
Caption: Workflow for assessing this compound-mediated MIF degradation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of MS13 in Lung Cancer Research
Application Notes and Protocols: MD13 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD13 is a novel Proteolysis-Targeting Chimera (PROTAC) that directs the degradation of Macrophage Migration Inhibitory Factor (MIF).[1][2][3] MIF is a pleiotropic cytokine implicated in the pathogenesis of various inflammatory diseases and cancers.[4] In the context of oncology, MIF overexpression has been correlated with tumor progression, angiogenesis, and the suppression of anti-tumor immunity, making it a compelling therapeutic target.[5][6] this compound offers a novel therapeutic modality by not just inhibiting, but actively degrading MIF, thereby eliminating its signaling functions.[7][8] These application notes provide an overview of the preclinical data for this compound and outline protocols for investigating its potential in combination with conventional chemotherapy drugs. While clinical trial data for this compound in combination therapies is not yet available, the following protocols are based on established preclinical methodologies.[9]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to MIF and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10] This proximity induces the ubiquitination of MIF, marking it for degradation by the proteasome.[10] By degrading MIF, this compound has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and suppress pro-survival signaling pathways such as the MAPK/ERK pathway.[7][8][11][12]
Preclinical Data for this compound (Single Agent)
The following tables summarize the quantitative data from preclinical studies on the activity of this compound in the A549 non-small cell lung cancer cell line.
Table 1: In Vitro Degradation of MIF by this compound in A549 Cells
| Concentration | MIF Degradation (%) | Incubation Time |
| 2 µM | 91 ± 5% | 12 hours |
| 0.2 µM | 71 ± 7% | 12 hours |
Data from MedChemExpress product information.[2]
Table 2: Anti-proliferative and Cell Cycle Effects of this compound in A549 Cells
| Assay | Concentration | Effect | Incubation Time |
| Cell Proliferation | 20 µM | ~50% inhibition | 72 hours |
| Cell Cycle Arrest | 1, 2, 5 µM | Dose-dependent G2/M arrest | 48 hours |
| 3D Spheroid Growth | 5 µM | 81% reduction in volume | Every 3 days |
Data from MedChemExpress product information and Xiao et al., 2021.[2][3]
Table 3: this compound Potency in A549 Cells
| Parameter | Value |
| Ki (MIF binding) | 71 nM |
| DC50 (MIF degradation) | ~100 nM |
| Dmax (MIF degradation) | >90% |
Data from MedChemExpress product information and Xiao et al., 2021.[2][3][11]
Rationale for Combination Therapy
Combining this compound with standard chemotherapy agents is a rational approach for several reasons:
-
Overcoming Chemoresistance: MIF has been implicated in mechanisms of chemoresistance. Its degradation by this compound may re-sensitize tumors to the cytotoxic effects of chemotherapy.
-
Synergistic Anti-tumor Activity: this compound and conventional chemotherapy drugs have different mechanisms of action. This compound's cytostatic effects through cell cycle arrest could complement the cytotoxic action of DNA-damaging agents or mitotic inhibitors.
-
Modulation of the Tumor Microenvironment: MIF plays a crucial role in creating an immunosuppressive tumor microenvironment.[13] By degrading MIF, this compound may enhance the efficacy of chemotherapy agents that induce immunogenic cell death.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy drugs.
1. Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy drug (e.g., cisplatin, paclitaxel) and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Chemotherapy drug of choice
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination at fixed ratios.
-
Treat the cells with the drug solutions and incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blot Analysis of Signaling Pathways
Objective: To investigate the effects of this compound and chemotherapy, alone and in combination, on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MIF, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy drug, or the combination for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
3. Cell Cycle Analysis
Objective: To determine the effects of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells in 6-well plates with the drug combination for a specified time (e.g., 48 hours).
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Visualizations
Signaling Pathway
Caption: this compound-mediated degradation of MIF and its downstream signaling.
Experimental Workflow
Caption: Workflow for testing this compound in combination with chemotherapy.
References
- 1. foxchase.org [foxchase.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic role of macrophage migration inhibitory factor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Transduction in MD13 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance is a significant challenge in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for the development of novel therapeutic strategies. MD13, a PROTAC (Proteolysis Targeting Chimera) targeting the Macrophage Migration Inhibitory Factor (MIF), has shown promise in cancer treatment by inducing the degradation of MIF and inhibiting downstream signaling pathways such as the MAPK/ERK pathway, ultimately leading to cell cycle arrest. However, as with many targeted therapies, the emergence of resistance to this compound is a potential clinical hurdle.
Lentiviral vectors are a powerful tool for studying drug resistance mechanisms. They can efficiently deliver genetic material into a wide range of cell types, including cancer cells, to mediate stable gene overexpression or knockdown.[1][2] This allows for the creation of cellular models that mimic drug-resistant states, enabling detailed investigation into the underlying signaling pathways and the identification of potential therapeutic targets to overcome resistance.
One potential mechanism of resistance to therapies that induce cell cycle arrest is the dysregulation of cell cycle components. For instance, loss of the Mediator complex subunit 13 (MED13) has been shown to confer resistance to certain anti-cancer agents by upregulating Cyclin D1 (CCND1), a key regulator of the G1/S phase transition.[3][4][5] This application note will provide detailed protocols for utilizing lentiviral transduction to generate a MED13 knockdown cancer cell line to study resistance to cell cycle-inhibiting drugs like this compound.
Key Concepts
-
Lentiviral Vectors: Retroviruses that can infect both dividing and non-dividing cells, leading to long-term, stable integration of a transgene.[1][2]
-
PROTACs (Proteolysis Targeting Chimeras): Bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6][7][8]
-
This compound: A PROTAC that targets the Macrophage Migration Inhibitory Factor (MIF) for degradation.[9][10]
-
MED13: A subunit of the Mediator complex involved in transcriptional regulation. Its loss can lead to drug resistance.[3][4][5]
-
Cyclin D1 (CCND1): A protein that promotes cell cycle progression. Its overexpression is linked to cancer and drug resistance.[3][4][5]
Experimental Workflow for this compound Resistance Studies
The overall workflow for investigating this compound resistance using lentiviral transduction to knock down MED13 is depicted below.
References
- 1. Hallmarks of Cancer Affected by the MIF Cytokine Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Loss of Mediator complex subunit 13 (MED13) promotes resistance to alkylation through cyclin D1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Mediator complex subunit 13 (MED13) promotes resistance to alkylation through cyclin D1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MD13
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD13 is a potent and specific PROTAC (Proteolysis Targeting Chimera) that targets the Macrophage Migration Inhibitory Factor (MIF) for degradation.[1][2][3] MIF is a multifunctional cytokine implicated in the regulation of inflammatory responses and is overexpressed in various cancers, contributing to tumor growth and immune evasion.[3] this compound induces the degradation of MIF by hijacking the E3 ubiquitin ligase cereblon.[2] Studies have demonstrated that this compound inhibits the proliferation of cancer cells, such as the A549 human lung carcinoma cell line, by inducing cell cycle arrest at the G2/M phase and inhibiting ERK signaling.[1][2][4]
Flow cytometry is an indispensable tool for characterizing the cellular effects of novel therapeutic compounds like this compound. This document provides detailed protocols for analyzing key cellular processes affected by this compound treatment using flow cytometry, including cell cycle progression, apoptosis induction, and generation of reactive oxygen species (ROS).
Data Summary
The following tables present hypothetical quantitative data representing the expected outcomes of flow cytometry analysis of A549 cells treated with this compound for 48 hours, based on published literature.[1][2]
Table 1: Cell Cycle Distribution of A549 Cells Treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 50.1 ± 2.8 | 23.5 ± 2.1 | 26.4 ± 2.3 |
| 2 | 42.6 ± 3.5 | 18.2 ± 1.9 | 39.2 ± 3.1 |
| 5 | 28.9 ± 2.9 | 10.5 ± 1.5 | 60.6 ± 4.0 |
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound
| Treatment Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 1 | 92.3 ± 2.8 | 4.8 ± 1.1 | 2.9 ± 0.9 |
| 2 | 85.7 ± 3.5 | 9.1 ± 1.5 | 5.2 ± 1.2 |
| 5 | 76.4 ± 4.1 | 15.3 ± 2.2 | 8.3 ± 1.8 |
Table 3: Reactive Oxygen Species (ROS) Levels in A549 Cells Treated with this compound
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| 0 (Vehicle Control) | 150 ± 25 | 1.0 |
| 1 | 185 ± 30 | 1.23 |
| 2 | 250 ± 40 | 1.67 |
| 5 | 380 ± 55 | 2.53 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound. By inducing the degradation of MIF, this compound can inhibit downstream signaling pathways, such as the ERK pathway, which is crucial for cell proliferation and survival.
Caption: this compound recruits the E3 ubiquitin ligase Cereblon to MIF, leading to its ubiquitination and subsequent degradation by the proteasome. This inhibits downstream ERK signaling, resulting in decreased cell proliferation and G2/M cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: A549 (human lung carcinoma) cells are recommended based on existing literature.[1][2][4]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 2, and 5 µM).[1][2] Treat the cells for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is adapted from standard PI staining procedures for flow cytometry.[5][6][7][8]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest Cells: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate out doublets and debris using forward scatter (FSC) and side scatter (SSC) parameters.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol for Apoptosis Analysis using Annexin V-FITC and PI Staining
This protocol is based on standard Annexin V and PI staining methods to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest Cells: Collect cells as described in the cell cycle protocol.
-
Wash: Wash the cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use appropriate compensation settings for FITC and PI.
Caption: Workflow for apoptosis analysis using Annexin V-FITC and PI staining followed by flow cytometry.
Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12][13][14][15][16]
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest Cells: After this compound treatment, harvest the cells as previously described.
-
Wash: Wash the cells once with PBS.
-
Loading with DCFH-DA: Resuspend the cells in pre-warmed serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with PBS to remove excess probe.
-
Resuspend: Resuspend the cells in 500 µL of PBS for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the FITC channel. A positive control, such as H2O2 treatment, should be included to confirm the assay is working correctly.
Caption: Workflow for intracellular ROS measurement using DCFH-DA and flow cytometry.
Troubleshooting
-
Weak Signal: Ensure proper storage and handling of fluorescent dyes. Optimize dye concentration and incubation times for your specific cell type.
-
High Background: Ensure complete washing of cells to remove excess unbound dye. Use appropriate controls, including unstained cells, to set the baseline fluorescence.
-
Cell Clumping: Handle cells gently during harvesting and staining. The addition of a small amount of EDTA to the PBS wash buffer can help to reduce clumping. Filter samples through a cell strainer before analysis if necessary.
-
Compensation Issues: Always run single-color controls to set up proper compensation for multicolor flow cytometry experiments like the Annexin V/PI assay.
Conclusion
These protocols and guidelines provide a framework for the comprehensive analysis of the cellular effects of this compound using flow cytometry. By investigating changes in the cell cycle, apoptosis, and ROS levels, researchers can gain valuable insights into the mechanism of action of this promising anti-cancer agent. The provided workflows and data tables offer a structured approach to experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. protocols.io [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. static.igem.org [static.igem.org]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MD13-Mediated MIF Degradation
Welcome to the technical support center for researchers utilizing MD13, a PROTAC designed to induce the degradation of Macrophage Migration Inhibitory Factor (MIF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to target MIF for degradation.[1] It functions by simultaneously binding to MIF and an E3 ubiquitin ligase, cereblon. This proximity induces the ubiquitination of MIF, marking it for degradation by the proteasome.[1] This targeted degradation approach allows for the specific depletion of MIF protein levels within the cell.
Q2: What is the expected outcome of a successful experiment with this compound?
A successful experiment will demonstrate a dose-dependent decrease in the intracellular levels of MIF protein upon treatment with this compound.[1] This can be visualized and quantified using techniques such as Western Blotting or ELISA.[2] For instance, studies in A549 cancer cells have shown significant MIF degradation at concentrations of 0.2 µM and 2 µM.[1]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in inducing MIF degradation in A549 lung cancer cells.[1][2] Its efficacy in other cell lines may vary and requires empirical validation.
Q4: What are the known downstream effects of this compound-induced MIF degradation?
By degrading MIF, this compound can inhibit downstream signaling pathways regulated by this cytokine. For example, this compound treatment in A549 cells has been shown to inhibit ERK signaling, arrest the cell cycle at the G2/M phase, and inhibit overall cell proliferation.[1]
Troubleshooting Guide: this compound Not Inducing MIF Degradation
If you are not observing the expected degradation of MIF after treating your cells with this compound, please consult the following troubleshooting guide.
Problem 1: No or Weak Reduction in MIF Protein Levels
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a concentration range of 0.1 µM to 20 µM and time points from 6 to 48 hours.[1]
Possible Cause 2: Poor Cell Health or Low Proliferation Rate
-
Recommendation: Ensure your cells are healthy, within a low passage number, and actively dividing. PROTAC-mediated degradation is an active cellular process that can be less efficient in unhealthy or senescent cells.
Possible Cause 3: Low Expression of Cereblon E3 Ligase
-
Recommendation: this compound relies on the E3 ligase cereblon to ubiquitinate MIF.[1] Verify the expression level of cereblon in your cell line of interest using Western Blot or RT-qPCR. If cereblon expression is low, consider using a different cell line or a PROTAC that utilizes a more abundant E3 ligase in your system.
Possible Cause 4: Issues with Western Blotting Technique
-
Recommendation: Refer to the detailed "Experimental Protocols" section below for a robust Western Blotting protocol. Common pitfalls include inefficient protein extraction, poor transfer, and suboptimal antibody concentrations.[3][4][5][6][7] Always include a positive control (e.g., lysate from a cell line known to express MIF) and a negative control (e.g., vehicle-treated cells).
Problem 2: Inconsistent Results Between Experiments
Possible Cause 1: Reagent Instability
-
Recommendation: this compound is a chemical compound that should be stored correctly to maintain its activity. Store this compound stock solutions at -80°C for long-term storage and -20°C for short-term storage, as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles.
Possible Cause 2: Variability in Cell Culture Conditions
-
Recommendation: Maintain consistent cell culture practices, including cell density at the time of treatment, media composition, and serum concentration.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and MIF.
Table 1: this compound Activity and Efficacy
| Parameter | Value | Cell Line | Reference |
| Ki for MIF | 71 nM | N/A | [1] |
| MIF Degradation (0.2 µM this compound) | 71 ± 7% | A549 | [1] |
| MIF Degradation (2 µM this compound) | 91 ± 5% | A549 | [1] |
| Inhibition of Cell Proliferation (20 µM this compound, 72h) | ~50% | A549 | [1] |
Experimental Protocols
Protocol 1: MIF Degradation Assay using Western Blotting
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 2, 10 µM) for the desired time (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MIF overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the formation of the this compound-dependent MIF-Cereblon complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a shorter duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse cells using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 and protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against MIF or Cereblon overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in 1x Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against MIF and Cereblon. An increased association between MIF and Cereblon in the this compound-treated sample compared to the control would confirm the formation of the ternary complex.
-
Visualizations
This compound Mechanism of Action
Caption: this compound facilitates the interaction between MIF and the E3 ligase Cereblon, leading to MIF ubiquitination and subsequent proteasomal degradation.
MIF Signaling Pathway
Caption: Extracellular MIF binds to its receptor CD74 and co-receptors, activating downstream signaling pathways like PI3K/AKT and MAPK/ERK, which converge on NF-κB to regulate gene expression.[8][9][10][11]
Troubleshooting Workflow: this compound Not Inducing MIF Degradation
Caption: A logical workflow to troubleshoot experiments where this compound is not inducing the expected degradation of MIF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 11. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
Troubleshooting MD13 insolubility in culture media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of MD13 in cell culture media. Given its hydrophobic nature, this compound can be challenging to dissolve in aqueous solutions, but following proper techniques can ensure successful preparation for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
This is a common issue for hydrophobic or lipophilic compounds like this compound. Precipitation typically occurs when a concentrated stock solution, usually made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted rapidly into an aqueous-based culture medium. The final concentration of the organic solvent is too low to keep the compound dissolved, causing it to "crash out" of the solution.[1][2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Due to its likely hydrophobic properties, 100% DMSO is the recommended solvent for creating an initial high-concentration stock solution of this compound.[1][3] If immediate dissolution is not achieved, gentle warming (37°C) or brief sonication can be used to facilitate the process.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
To avoid cellular toxicity, the final concentration of DMSO in the culture medium should generally not exceed 0.5%.[1] It is highly recommended to start with a final DMSO concentration of 0.1% and perform a vehicle control experiment to ensure the solvent does not affect your experimental results.[1][4]
Q4: My this compound still precipitates even with low DMSO concentrations. What other methods can I try?
If standard dilution fails, several advanced techniques can improve solubility:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform one or more intermediate dilution steps to gradually lower the solvent concentration.[1]
-
Three-Step Method with Serum: A highly effective method involves a pre-dilution of the DMSO stock into pre-warmed Fetal Bovine Serum (FBS) before the final dilution into the culture medium.[5]
-
Use of Surfactants: Biocompatible, non-ionic surfactants like Pluronic® F-68 can be added to the culture medium to help solubilize and stabilize hydrophobic compounds.[1][2]
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1]
Troubleshooting Guide
If you observe precipitation or turbidity after adding this compound to your culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Solubilization Agents and Parameters
The table below summarizes key parameters for common solvents and agents used to dissolve hydrophobic compounds for cell culture applications.
| Agent | Role | Recommended Stock Solvent | Typical Stock Conc. | Recommended Final Conc. in Media | Key Considerations |
| DMSO | Organic Solvent | N/A | 10-50 mM | ≤ 0.5% (start with ≤ 0.1%)[1] | Vehicle control is essential. Can be toxic at higher concentrations. |
| Ethanol | Organic Solvent | N/A | 10-50 mM | ≤ 0.5% | Can be more cytotoxic than DMSO; check cell line tolerance.[3] |
| Pluronic® F-68 | Non-ionic Surfactant | DMSO (for drug) | 10-50 mM (for drug) | 0.01 - 0.1% (w/v) | Add to media before adding the drug stock. Can aid in shear protection in suspension cultures. |
| Fetal Bovine Serum (FBS) | Solubilizing Carrier | DMSO (for drug) | 10-50 mM (for drug) | N/A (used as intermediate diluent) | Highly effective for many compounds; requires pre-warmed serum.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
-
Weigh: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously. If the solid does not dissolve completely, briefly warm the solution in a 37°C water bath or sonicate for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6]
Protocol 2: Standard Dilution of this compound into Culture Medium
This protocol aims for a final concentration of 10 µM this compound with 0.1% DMSO.
-
Prepare Intermediate Dilution: Dilute the 10 mM this compound stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
Prepare Second Intermediate Dilution: Dilute the 1 mM intermediate stock 1:10 in complete culture medium (pre-warmed to 37°C) to make a 100 µM solution. Vortex gently immediately after adding the DMSO stock.
-
Final Dilution: Add the required volume of the 100 µM solution to your pre-warmed culture medium to achieve the final desired concentration (e.g., for 10 µM, dilute 1:10). The final DMSO concentration will be 0.1%.
Protocol 3: Advanced Three-Step Solubilization using Fetal Bovine Serum (FBS)
This method is adapted from a protocol shown to be effective for highly hydrophobic compounds.[5]
-
Step 1: Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Step 2: Dilute in Serum: Pre-warm pure FBS (not complete medium) to 50°C. Dilute the 10 mM this compound stock 1:10 into the warm FBS to get a 1 mM solution. Mix gently but thoroughly. Keep this solution warm (~40°C).
-
Step 3: Final Dilution in Medium: Perform the final dilution of the FBS-drug mixture into your pre-warmed culture medium (containing its normal percentage of FBS, e.g., 10%) to achieve the desired final this compound concentration.
This compound Mechanism of Action
This compound is a PROTAC (Proteolysis Targeting Chimera) that directs the macrophage migration inhibitory factor (MIF) for degradation.[6] This action has been shown to inhibit ERK signaling, a key pathway in cell proliferation and survival.[6]
Caption: Simplified signaling pathway for this compound-induced MIF degradation and ERK inhibition.
References
Technical Support Center: Overcoming Resistance to MD13 Treatment
Disclaimer: As of late 2025, specific instances and mechanisms of clinical or preclinical resistance to MD13 have not been extensively documented in published literature. The following troubleshooting guides and FAQs are based on the known mechanism of action of this compound and established principles of resistance to targeted therapies, particularly PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target the Macrophage Migration Inhibitory Factor (MIF). It functions by forming a ternary complex between MIF and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MIF.[1] The degradation of MIF inhibits downstream signaling pathways, such as the ERK signaling pathway, which is implicated in cell proliferation and survival.[1] This ultimately leads to G2/M phase cell cycle arrest and reduced proliferation of cancer cells.[1]
Q2: We are observing a gradual loss of sensitivity to this compound in our long-term cell culture experiments. What are the potential general mechanisms of resistance?
Potential mechanisms for acquired resistance to a PROTAC like this compound can be broadly categorized as:
-
Target-related alterations:
-
Mutations in the MIF protein that prevent this compound binding.
-
Downregulation of MIF expression to a level where its degradation no longer impacts cell viability.
-
-
E3 ligase-related alterations:
-
Mutations in Cereblon (CRBN) that disrupt the formation of the ternary complex.
-
Downregulation of CRBN expression, reducing the cell's capacity for MIF degradation.
-
-
Drug efflux and metabolism:
-
Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
-
Altered cellular metabolism that leads to the inactivation of this compound.
-
-
Bypass signaling pathways:
-
Activation of alternative signaling pathways that compensate for the loss of MIF-ERK signaling, thereby promoting cell survival and proliferation.
-
-
Upregulation of compensatory proteins:
-
Increased expression of proteins that perform similar functions to MIF or downstream effectors of the ERK pathway.
-
Q3: How can we begin to investigate the mechanism of resistance in our cell line?
A stepwise approach is recommended:
-
Confirm Resistance: Perform a dose-response assay (e.g., IC50 determination) to quantify the shift in sensitivity to this compound in your suspected resistant cell line compared to the parental, sensitive cell line.
-
Assess Target Degradation: Use Western blotting to check if this compound is still able to induce the degradation of MIF in the resistant cells.
-
Evaluate Pathway Modulation: Analyze the phosphorylation status of key downstream proteins, such as ERK, to see if the pathway is still inhibited by this compound treatment.
-
Sequence Key Genes: Sequence the coding regions of MIF and CRBN in both parental and resistant cells to identify any acquired mutations.
-
Assess E3 Ligase Components: Check the expression levels of CRBN and other components of the E3 ligase complex.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Cell Viability Assays
If you observe a rightward shift in the IC50 curve for this compound, indicating decreased potency, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Valid |
| Development of a resistant cell population | Compare the IC50 of this compound in your current cell line with an early-passage, parental cell line. | The current cell line will show a significantly higher IC50 value. |
| Incorrect drug concentration or degradation | Verify the concentration of your this compound stock solution and prepare fresh dilutions. Ensure proper storage at -80°C.[1] | Freshly prepared this compound will restore the expected potency in sensitive cells. |
| Changes in cell culture conditions | Ensure consistent cell culture conditions (media, serum, CO2 levels, cell density) between experiments. | Consistent conditions will yield reproducible IC50 values in sensitive cells. |
| Reduced target degradation | Perform a time-course and dose-response Western blot for MIF protein levels after this compound treatment in both sensitive and resistant cells. | Resistant cells will show less MIF degradation compared to sensitive cells at the same this compound concentrations. |
Issue 2: MIF Degradation Occurs, but Downstream Signaling is Unaffected
You may encounter a situation where Western blotting confirms MIF degradation, but there is no corresponding inhibition of ERK phosphorylation or effect on cell viability.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Valid |
| Activation of a bypass signaling pathway | Use a phospho-kinase array or targeted Western blotting to screen for the activation of other pro-survival pathways (e.g., PI3K/Akt, STAT3). | Resistant cells will show increased phosphorylation of key nodes in an alternative pathway, which is absent in sensitive cells. |
| Upregulation of downstream effectors | Perform qPCR or Western blotting to check the expression levels of genes and proteins downstream of MIF and in the ERK pathway (e.g., RAF, MEK, ERK). | Resistant cells may show overexpression of a downstream component, making the pathway less sensitive to the loss of the upstream signal from MIF. |
| Feedback loop activation | Investigate potential feedback mechanisms that may be reactivating the ERK pathway despite MIF degradation. | Time-course experiments may reveal an initial inhibition of p-ERK followed by a rebound in resistant cells. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[2]
-
Determine Initial IC50: First, establish the baseline IC50 of this compound for the parental cancer cell line (e.g., A549) using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture and allow the surviving cells to repopulate. This may take several passages.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[2]
-
Repeat and Freeze Stocks: Repeat the process of monitoring and dose escalation. It is crucial to freeze down cell stocks at each successful concentration increase to have backups.[2]
-
Characterize Resistant Line: Once a cell line is established that can proliferate at a concentration at least 10-fold higher than the parental IC50, perform characterization studies (IC50 re-evaluation, target degradation, and pathway analysis).[2]
Protocol 2: Western Blotting for MIF and p-ERK
-
Cell Lysis: Plate sensitive and resistant cells and treat with various concentrations of this compound for the desired time (e.g., 6-48 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MIF, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant A549 Cells
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| A549 (Parental) | 0.5 | 1 |
| A549-MDR (this compound-Resistant) | 15.0 | 30 |
Table 2: Summary of Western Blot Densitometry Analysis
| Cell Line | Treatment | Relative MIF Expression | Relative p-ERK/Total ERK Ratio |
| A549 (Parental) | Vehicle | 1.00 | 1.00 |
| A549 (Parental) | This compound (1 µM) | 0.15 | 0.25 |
| A549-MDR | Vehicle | 0.95 | 1.50 |
| A549-MDR | This compound (1 µM) | 0.85 | 1.40 |
| A549-MDR | This compound (10 µM) | 0.40 | 0.90 |
Visualizations
Caption: Proposed signaling pathway of the PROTAC this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
Technical Support Center: Optimizing In Vivo Efficacy of MD13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of the MIF-directed PROTAC, MD13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Macrophage Migration Inhibitory Factor (MIF) for degradation. It is a heterobifunctional molecule that simultaneously binds to MIF and the E3 ubiquitin ligase, cereblon (CRBN). This proximity induces the ubiquitination of MIF, marking it for degradation by the proteasome. By degrading MIF, this compound aims to inhibit cancer cell proliferation, arrest the cell cycle, and suppress downstream signaling pathways like the ERK/MAPK pathway.[1][2][3]
Q2: What are the known in vitro effects of this compound?
In vitro studies, primarily in A549 lung cancer cells, have demonstrated that this compound:
-
Induces potent and rapid degradation of MIF with a half-maximal degradation concentration (DC50) of approximately 100 nM.[1][2]
-
Inhibits A549 cell proliferation in a dose-dependent manner.[1][4]
-
Inhibits the phosphorylation of ERK, a key component of the MAPK signaling pathway.[3][4]
-
Shows efficacy in 3D tumor spheroid models, indicating its potential for in vivo activity.[1][2]
Q3: What are the main challenges when transitioning from in vitro success to in vivo studies with this compound?
Transitioning PROTACs like this compound from in vitro to in vivo settings presents several challenges:
-
Pharmacokinetics (PK): PROTACs are often large molecules with poor drug-like properties, leading to low aqueous solubility, poor permeability, and rapid clearance.[5]
-
Pharmacodynamics (PD): Achieving sufficient and sustained target degradation in the tumor tissue is crucial. The relationship between plasma concentration and target degradation in the tissue can be complex.[6][7]
-
Formulation and Delivery: The physicochemical properties of this compound may necessitate specialized formulations to achieve adequate bioavailability.[8][9][10]
-
The "Hook Effect": At very high concentrations, the binary complexes (this compound-MIF or this compound-CRBN) can predominate over the desired ternary complex (MIF-MD13-CRBN), leading to reduced efficacy.[5]
-
Off-Target Effects: As this compound utilizes the endogenous E3 ligase machinery, potential off-target effects and degradation of other zinc-finger proteins by the cereblon recruiter (pomalidomide) should be considered.[11][12]
Troubleshooting In Vivo this compound Experiments
Problem 1: Lack of Tumor Growth Inhibition in Xenograft Model
You have administered this compound to mice bearing A549 xenografts, but you do not observe significant tumor growth inhibition compared to the vehicle control.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability/Exposure | 1. Perform a Pharmacokinetic (PK) Study: Analyze plasma and tumor tissue concentrations of this compound over time after a single dose. | This will determine if this compound is reaching the systemic circulation and accumulating in the tumor at sufficient concentrations. |
| 2. Optimize Formulation: If exposure is low, consider alternative formulation strategies such as amorphous solid dispersions, lipid-based nanoparticles, or polymeric micelles.[5][13] | These formulations can improve the solubility and bioavailability of poorly soluble compounds like many PROTACs.[5][8][9][10] | |
| Insufficient Target Degradation | 1. Conduct a Pharmacodynamic (PD) Study: Harvest tumors at different time points after this compound administration and measure MIF protein levels by Western blot or ELISA. | This will confirm if this compound is effectively degrading its target in the tumor tissue. A disconnect between PK and PD is possible with PROTACs, where target degradation can persist after the compound is cleared.[14] |
| 2. Adjust Dosing Regimen: If degradation is suboptimal, consider increasing the dose or frequency of administration. | Maintaining a concentration above the DC50 in the tumor for a sufficient duration is necessary for sustained degradation. | |
| "Hook Effect" | 1. Dose-Response Study: Test a wider range of doses, including lower concentrations than initially tested. | If higher doses are less effective than moderate doses, it may indicate the "hook effect" is occurring. |
| Tumor Model Resistance | 1. Confirm MIF Expression in Your Xenograft Model: Ensure that the A549 cells used for xenografts maintain high levels of MIF expression in vivo. | Low target expression will limit the efficacy of a PROTAC. |
| 2. Evaluate Expression of E3 Ligase Components: Confirm the expression of cereblon and other components of the ubiquitin-proteasome system in your tumor model. | The efficacy of this compound is dependent on the presence and activity of the cellular degradation machinery. |
Problem 2: High Variability in Tumor Response Among Animals
You observe a significant anti-tumor effect in some mice, but little to no effect in others within the same treatment group.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Administration | 1. Refine Dosing Technique: Ensure consistent and accurate administration (e.g., intraperitoneal, intravenous, oral gavage). For oral dosing, consider the fed/fasted state of the animals. | Inconsistent administration can lead to significant variations in drug absorption and exposure. |
| Variable Drug Metabolism | 1. Analyze Individual Animal PK/PD: If feasible, correlate drug exposure and target degradation with tumor response in individual animals. | This can help determine if variability in metabolism is contributing to the differential responses. |
| Tumor Heterogeneity | 1. Characterize Tumors from Responders and Non-Responders: Analyze tumors for MIF expression, E3 ligase levels, and activation of downstream signaling pathways. | This may reveal underlying biological differences that contribute to varied responses. |
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet published, the following table summarizes its key in vitro quantitative data. This information is crucial for designing and interpreting in vivo experiments.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| MIF Binding Affinity (Ki) | 71 nM | - | Biochemical Assay | [4] |
| Half-Maximal Degradation (DC50) | ~100 nM | A549 | - | [1][2] |
| Maximal Degradation (Dmax) | >90% | A549 | 2 µM | [1] |
| Cell Proliferation Inhibition (IC50) | ~20 µM (for ~50% inhibition) | A549 | 72 hours | [4] |
| 3D Spheroid Growth Inhibition | 81% | A549 | 5 µM, 12 days | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study of this compound
Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.
Materials:
-
Tumor-bearing mice (e.g., nude mice with A549 xenografts)
-
This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Methodology:
-
Administer a single dose of this compound to a cohort of tumor-bearing mice via the intended route (e.g., intraperitoneal injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice (n=3-4 per time point) via retro-orbital or tail vein bleed.
-
Process blood to plasma and store at -80°C.
-
At each time point, euthanize the mice and excise the tumors.
-
Weigh the tumors, homogenize them in a suitable buffer, and store at -80°C.
-
Extract this compound from plasma and tumor homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) for both plasma and tumor tissue.
Protocol 2: In Vivo Pharmacodynamic (PD) Study of this compound
Objective: To assess the extent and duration of MIF protein degradation in tumor tissue following this compound administration.
Materials:
-
Tumor-bearing mice (e.g., nude mice with A549 xenografts)
-
This compound formulated in a suitable vehicle
-
Tissue lysis buffer with protease and phosphatase inhibitors
-
Western blotting or ELISA reagents
-
Anti-MIF antibody and loading control antibody (e.g., anti-actin)
Methodology:
-
Administer a single dose of this compound to a cohort of tumor-bearing mice.
-
At various time points post-dose (e.g., 4, 8, 24, 48, 72, 96 hours), euthanize a subset of mice (n=3-4 per time point).
-
Excise tumors and snap-freeze in liquid nitrogen or immediately process.
-
Homogenize tumors in lysis buffer to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze MIF protein levels by Western blot or ELISA.
-
For Western blotting, normalize MIF band intensity to a loading control.
-
Quantify the percentage of MIF degradation at each time point relative to vehicle-treated controls.
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for lack of in vivo efficacy with this compound.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MD13 Stability in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges of MD13 in long-term experimental settings. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Macrophage Migration Inhibitory Factor (MIF) for degradation.[1] As a heterobifunctional molecule, this compound links the MIF protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MIF by the proteasome.[2][3] This mechanism effectively removes MIF from its signaling network.
Q2: What are the primary stability concerns for this compound in long-term experiments?
A2: Like many complex small molecules and PROTACs, this compound can be susceptible to degradation in aqueous solutions over time.[][5] The primary factors that can contribute to its instability in experimental settings include pH, temperature, light exposure, and interaction with components in cell culture media.[6][7]
Q3: What are the visible or detectable signs of this compound degradation?
A3: Degradation of this compound can manifest as a decrease in its effective concentration, leading to diminished or inconsistent experimental outcomes. Analytically, degradation can be observed as a decrease in the parent compound's peak and the appearance of new peaks corresponding to degradation products when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Can I prepare a large batch of this compound-containing media for my long-term cell culture experiment?
A5: It is not recommended. Due to the potential for instability in complex aqueous environments like cell culture media, it is best practice to prepare fresh this compound-containing media immediately before each media change.[6]
Troubleshooting Guides
Issue 1: Diminished or Inconsistent this compound Activity Over Time
If you observe a decline in the expected biological effect of this compound in your long-term experiments, it may be due to compound degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| pH Instability | Ensure the pH of your stock solution and final culture medium is within a stable range for this compound (typically near neutral pH). Use a buffered solution for stock preparation. | Consistent this compound potency and reproducible experimental results. |
| Thermal Degradation | Minimize the exposure of this compound solutions to elevated temperatures. Prepare fresh dilutions for each experiment and avoid storing diluted solutions at 37°C for extended periods. | Reduced formation of thermal degradants and preservation of active this compound. |
| Oxidative Degradation | Protect stock solutions from excessive exposure to air. Consider using degassed solvents for stock preparation if oxidative instability is suspected. | Slower degradation of this compound, leading to more reliable experimental outcomes. |
| Interaction with Media Components | Components in serum or other media supplements can potentially interact with and degrade this compound. If feasible, test this compound stability in serum-free versus serum-containing media. | Identification of media components that may be contributing to this compound instability. |
| Light Exposure | Store this compound stock solutions in amber vials or wrapped in foil to protect from light. Minimize light exposure during experimental setup. | Prevention of photodegradation and maintenance of this compound integrity. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
The appearance of unexpected cellular responses could be due to the formation of active degradation products.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Formation of Toxic Degradants | Analyze your aged this compound-containing media by LC-MS to identify potential degradation products. Compare the cellular phenotype with that of freshly prepared this compound. | Identification of degradation products and their potential contribution to the observed phenotype. |
| Inaccurate Concentration of Active Compound | The actual concentration of active this compound may be lower than calculated due to degradation. Perform a dose-response experiment with freshly prepared this compound to establish a new effective concentration range. | More accurate and reproducible dose-response curves. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to your final working concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
At each time point, remove one aliquot and immediately freeze it at -80°C to halt further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining concentration of the parent this compound compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
This compound Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Western Blots After MD13 Treatment
Welcome to the technical support center for researchers utilizing MD13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis following treatment with this compound, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Macrophage Migration Inhibitory Factor (MIF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PROTAC designed to specifically target the Macrophage Migration Inhibitory Factor (MIF) for degradation. It is a heterobifunctional molecule that binds to both MIF and an E3 ubiquitin ligase. This proximity induces the ubiquitination of MIF, marking it for degradation by the proteasome. This targeted degradation leads to a reduction in total MIF protein levels, which in turn can inhibit downstream signaling pathways, such as the ERK signaling pathway.[1][2]
Q2: I treated my cells with this compound and now my Western blot for MIF shows very faint or no bands. Is my experiment failing?
Not necessarily. In fact, this is the expected outcome of a successful experiment. This compound is designed to degrade MIF protein.[1][3] Therefore, a significant decrease or complete absence of the MIF band on your Western blot indicates that the this compound treatment is working effectively. Unclear or faint bands are a direct reflection of the compound's mechanism of action.
Q3: Why do my Western blot bands for MIF look smeared after this compound treatment?
Smearing on a Western blot after PROTAC treatment can be indicative of the ubiquitination process.[4] PROTACs work by inducing the attachment of multiple ubiquitin molecules (poly-ubiquitination) to the target protein. This creates a heterogeneous population of the target protein with varying molecular weights, which can appear as a smear or a ladder of bands above the expected molecular weight of the unmodified protein on a Western blot.[4][5] Detecting this smear can be challenging and may require optimization of your Western blot protocol.
Q4: Besides MIF, what other protein levels might be affected by this compound treatment?
This compound has been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase).[1][6] Therefore, while the total ERK protein levels may remain unchanged, you should expect to see a decrease in the signal for phosphorylated ERK (p-ERK) upon this compound treatment. It is recommended to probe for both total ERK and p-ERK to confirm this downstream effect.
Troubleshooting Guide: Unclear Western Blot Bands Post-MD13 Treatment
This guide provides a systematic approach to troubleshooting common issues with Western blot analysis after using this compound.
| Problem | Possible Cause | Recommended Solution |
| No or very faint MIF band | Successful this compound-induced degradation. | This is the expected result. To confirm, include a vehicle-only (e.g., DMSO) control, which should show a strong MIF band. |
| Inefficient protein extraction. | Ensure your lysis buffer contains protease inhibitors to prevent degradation during sample preparation.[7][8] Consider using a lysis buffer optimized for your cell type and target protein localization. | |
| Low protein load. | Quantify your protein samples using a BCA assay and ensure you are loading a sufficient amount (typically 20-30 µg) per lane.[3] | |
| Poor antibody affinity or concentration. | Use a primary antibody validated for Western blotting at the recommended dilution. You may need to optimize the antibody concentration. | |
| Smeared or blurry bands for MIF | Detection of poly-ubiquitinated MIF. | This can be an indicator of the ubiquitination process. To confirm, you can perform an immunoprecipitation (IP) for MIF followed by a Western blot for ubiquitin.[9] |
| High electrophoresis voltage. | Run the gel at a lower voltage for a longer duration to improve band resolution.[10] | |
| Air bubbles during transfer. | Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.[10] | |
| Inconsistent results between experiments | Variability in this compound treatment. | Ensure consistent cell density, this compound concentration, and incubation times across all experiments. |
| Issues with loading controls. | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on MIF protein degradation as reported in the literature.
| Parameter | Value | Cell Line | Reference |
| DC50 | ~100 nM | A549 | [1][3] |
| Maximal Degradation (Dmax) | 90-95% | A549 | [1] |
| Degradation at 0.2 µM | 71 ± 7% | Not Specified | [11] |
| Degradation at 2 µM | 91 ± 5% | Not Specified | [11] |
Experimental Protocols
Protocol 1: Western Blotting for MIF Degradation after this compound Treatment
This protocol provides a step-by-step guide for assessing this compound-induced MIF degradation.
1. Cell Culture and Treatment: a. Plate cells (e.g., A549) at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 12, 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95°C for 5-10 minutes. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane. f. (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against MIF (and p-ERK/total ERK if applicable) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of this compound-induced MIF protein degradation.
Caption: Simplified MIF-ERK signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blotting after this compound treatment.
References
- 1. embopress.org [embopress.org]
- 2. bosterbio.com [bosterbio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2bscientific.com [2bscientific.com]
- 8. youtube.com [youtube.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Inconsistent Efficacy of MD13 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering inconsistent results with MD13, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Macrophage Migration Inhibitory Factor (MIF). The following resources are designed to help you troubleshoot experiments and understand the potential sources of variability in different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for this compound in different cancer cell lines. What are the potential reasons for this inconsistency?
A1: Inconsistent IC50 values for this compound across different cell lines can stem from several factors related to the PROTAC's mechanism of action and the unique biology of each cell line. Key considerations include:
-
Differential Expression of Target Protein (MIF): Cell lines with higher endogenous levels of MIF may require higher concentrations of this compound to achieve significant degradation and subsequent anti-proliferative effects.
-
Variable Expression of E3 Ligase Components: this compound utilizes the Cereblon (CRBN) E3 ligase complex to ubiquitinate and degrade MIF.[1] Differences in the expression levels of CRBN and other components of this ligase complex among cell lines can directly impact the efficiency of this compound-mediated degradation.[2]
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and accumulate intracellularly can vary between cell lines due to differences in membrane transporters and efflux pump expression.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is impaired, leading to reduced degradation and a less potent biological effect. This can manifest as an unexpectedly high IC50.
-
Underlying Genetic and Phenotypic Differences: Each cancer cell line possesses a unique genetic background, including mutations in oncogenes and tumor suppressor genes, which can influence their dependence on the MIF signaling pathway and their overall sensitivity to its inhibition.
Q2: We are not observing the expected G2/M cell cycle arrest in our cell line upon this compound treatment, as has been reported in A549 cells. Why might this be?
A2: The G2/M cell cycle arrest induced by this compound in A549 cells is a downstream consequence of MIF degradation and subsequent inhibition of the ERK signaling pathway.[3][4][5] A lack of this specific phenotype in your cell line could be due to:
-
Redundant Signaling Pathways: Your cell line may have alternative signaling pathways that can compensate for the inhibition of the MIF-ERK axis, thus bypassing the G2/M checkpoint.
-
Cell Cycle Checkpoint Defects: Pre-existing defects in the G2/M checkpoint machinery of your cell line could render it insensitive to the effects of MIF degradation.
-
Insufficient MIF Degradation: The level of MIF degradation achieved in your cell line may not be sufficient to trigger a robust cell cycle arrest. It is crucial to confirm the extent of MIF degradation via Western blot.
Q3: How can we confirm that this compound is engaging its target (MIF) and the E3 ligase (Cereblon) in our experimental system?
A3: To confirm target engagement and ternary complex formation, several assays can be employed:
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the MIF-MD13-Cereblon complex and verify the interaction between these components.
-
Cellular Thermal Shift Assay (CETSA): Ligand binding can alter the thermal stability of a protein. CETSA can be used to demonstrate the binding of this compound to MIF and Cereblon within intact cells.
-
NanoBRET™/HiBiT Assays: These are bioluminescence-based assays that can be used to quantify protein-protein interactions in live cells, providing a direct measure of ternary complex formation.
Troubleshooting Guide
Encountering variability in your experiments with this compound is not uncommon. This guide provides a systematic approach to identifying and addressing potential issues.
Problem 1: Low or No MIF Degradation
| Potential Cause | Recommended Solution |
| Low E3 Ligase (Cereblon) Expression | Confirm Cereblon expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line with higher Cereblon levels or engineering your current cell line to overexpress Cereblon. |
| Poor Cell Permeability of this compound | Assess the intracellular concentration of this compound using LC-MS/MS. If permeability is low, consider optimizing treatment conditions (e.g., extending incubation time) or exploring formulation strategies. |
| "Hook Effect" | Perform a dose-response experiment over a wide range of this compound concentrations (e.g., picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and to rule out inhibition due to excessively high concentrations. |
| Rapid Protein Resynthesis | Conduct a time-course experiment to determine the kinetics of MIF degradation and resynthesis. Shorter incubation times may be necessary to observe maximal degradation before new MIF protein is produced. |
Problem 2: Inconsistent Anti-proliferative Effects (Variable IC50)
| Potential Cause | Recommended Solution |
| Cell Line-Specific Dependence on MIF Signaling | Characterize the expression of key proteins in the MIF signaling pathway (e.g., CD74, CXCR2, CXCR4, p-ERK) in your panel of cell lines to correlate pathway activity with this compound sensitivity. |
| Variations in Cell Culture Conditions | Standardize cell culture conditions, including media composition, serum percentage, cell density at seeding, and passage number. High cell passage numbers can lead to phenotypic drift and altered drug responses. |
| Assay-Specific Artifacts | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is not affected by this compound itself. For example, some compounds can interfere with the enzymatic reactions of certain viability assays. Consider using a direct cell counting method or a different viability assay to confirm results. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Note that data is primarily available for the A549 cell line. Further research is needed to characterize the activity of this compound in a broader range of cancer cell lines.
Table 1: this compound Binding Affinity and Degradation Efficiency
| Parameter | Value | Cell Line | Reference |
| Ki (MIF) | 71 nM | - | [1] |
| DC50 | ~100 nM | A549 | [3][4][5] |
| Dmax | >90% | A549 | [4] |
Table 2: this compound IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| A549 | Lung Carcinoma | ~20 µM | [1][6] |
| Breast Cancer Cell Line (e.g., MCF-7, MDA-MB-231) | Breast Cancer | Data Not Available | |
| Colon Cancer Cell Line (e.g., HCT116, SW480) | Colon Cancer | Data Not Available | |
| Pancreatic Cancer Cell Line (e.g., PANC-1, MiaPaCa-2) | Pancreatic Cancer | Data Not Available |
Experimental Protocols
Protocol 1: Western Blot Analysis of MIF Degradation
This protocol outlines the steps to assess the degradation of MIF in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MIF, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MIF and a loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the MIF signal to the loading control to determine the extent of degradation.
Protocol 2: Cell Viability Assay (e.g., using a resazurin-based reagent)
This protocol describes a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells and complete growth medium
-
This compound (and vehicle control, e.g., DMSO)
-
96-well plates
-
Resazurin-based viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound and treat the cells for the desired duration (e.g., 72 hours). Include vehicle-only and untreated controls.
-
Viability Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General mechanism of action for the this compound PROTAC.
Caption: Simplified MIF signaling pathway and the inhibitory effect of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating MIF-Degrading Activity: A Comparative Analysis of MD13 and 4-IPP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MD13, a Proteolysis Targeting Chimera (PROTAC), and 4-iodo-6-phenylpyrimidine (4-IPP), a small molecule inhibitor, in their ability to induce the degradation of Macrophage Migration Inhibitory Factor (MIF). This guide synthesizes available experimental data to evaluate their respective mechanisms and efficacies.
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its role in promoting cell proliferation and survival has made it an attractive target for therapeutic intervention. One emerging strategy is the targeted degradation of MIF, which can be achieved through molecules like the PROTAC this compound and the small molecule 4-IPP. This guide delves into the data validating the MIF-degrading activity of this compound and compares its performance with 4-IPP.
Performance Comparison: this compound vs. 4-IPP
This compound is a PROTAC specifically designed to target MIF for degradation.[1][2] It functions by simultaneously binding to MIF and the E3 ubiquitin ligase cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of MIF.[1] In contrast, 4-IPP is a small molecule inhibitor of MIF's enzymatic activity that has also been shown to induce its degradation through the recruitment of the E3 ubiquitin-protein ligase STUB1. While both molecules lead to the degradation of MIF, their mechanisms and reported degradation efficiencies differ.
The following table summarizes the key quantitative data for this compound and 4-IPP based on available literature. It is important to note that a direct comparison of degradation potency is challenging as a DC50 value for 4-IPP-induced MIF degradation has not been explicitly reported in the reviewed literature.
| Parameter | This compound | 4-IPP | Source |
| Mechanism of Action | PROTAC, recruits Cereblon (CRBN) E3 ligase | Small molecule, recruits STUB1 E3 ligase | [1] |
| Binding Affinity (Ki) | 71 nM | Not Reported | [1] |
| Degradation Potency (DC50) | ~100 nM (in A549 cells) | Not Reported | [3][4] |
| Maximal Degradation (Dmax) | 91 ± 5% at 2 µM71 ± 7% at 0.2 µM | Not Quantified | [1] |
| Cellular Effects | Induces G2/M cell cycle arrestInhibits ERK signaling | Suppresses cell proliferation | [1] |
Signaling Pathways and Experimental Workflow
The degradation of MIF by this compound and 4-IPP initiates a cascade of downstream cellular events. The diagrams below, generated using Graphviz, illustrate the distinct degradation pathways and a general experimental workflow for validating MIF-degrading activity.
Caption: Mechanisms of MIF degradation by this compound and 4-IPP.
Caption: Experimental workflow for validating MIF-degrading activity.
Experimental Protocols
Accurate validation of MIF-degrading activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for Western Blotting and ELISA, two common techniques used to quantify MIF protein levels.
Western Blotting for MIF Detection
This protocol outlines the steps for detecting and quantifying MIF protein levels in cell lysates.
-
Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with the MIF-degrading compound (e.g., this compound or 4-IPP) at various concentrations and for different time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MIF (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the MIF band intensity to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for MIF Quantification
This protocol provides a method for the quantitative measurement of MIF in cell culture supernatants or cell lysates.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for MIF (diluted in coating buffer) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add standards (recombinant MIF protein in a serial dilution) and samples (cell culture supernatants or diluted cell lysates) to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for MIF to each well and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add a substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MIF in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Guide to the Efficacy of MD13 and Other MIF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers. Its multifaceted role in promoting cell proliferation, angiogenesis, and immune evasion has made it a compelling target for therapeutic intervention. A growing number of inhibitors have been developed to target MIF, each with distinct mechanisms of action. This guide provides an objective comparison of the efficacy of MD13, a novel Proteolysis Targeting Chimera (PROTAC), with other notable MIF inhibitors, supported by experimental data.
Overview of this compound and Other MIF Inhibitors
MIF inhibitors can be broadly categorized based on their mechanism of action. Small molecules, such as ISO-1 and 4-iodo-6-phenylpyrimidine (4-IPP), are designed to inhibit the tautomerase activity of MIF.[1][2] Monoclonal antibodies like Bax69 and Milatuzumab aim to either neutralize MIF or block its receptor, CD74.[3] this compound represents a newer class of MIF-directed therapies known as PROTACs. Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to induce the degradation of the target protein.[4][5] this compound achieves this by simultaneously binding to MIF and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MIF by the proteasome.[4][5]
Quantitative Comparison of Inhibitor Efficacy
The efficacy of MIF inhibitors is assessed through various in vitro and cell-based assays. Key metrics include the inhibition of MIF's tautomerase activity (IC50 or Ki), the ability to induce MIF degradation (DC50), and the impact on cellular processes such as proliferation and migration. The following tables summarize the available quantitative data for this compound and other representative MIF inhibitors.
It is important to note that the data presented below are compiled from different studies and were not obtained from direct head-to-head comparisons under identical experimental conditions. Therefore, direct cross-comparison of absolute values should be interpreted with caution.
| Inhibitor | Type | Target | Efficacy Metric | Value | Cell Line | Reference |
| This compound | PROTAC | MIF Degradation | DC50 | ~100 nM | A549 | [4][5] |
| This compound | PROTAC | MIF Binding | Ki | 71 nM | - | [6] |
| ISO-1 | Small Molecule | Tautomerase Activity | IC50 | ~7 µM | - | [1] |
| 4-IPP | Small Molecule | Cell Migration & Anchorage-Independent Growth | Potency vs. ISO-1 | 5-10x more potent | A549 | [2] |
| 4-CPPC | Small Molecule | MIF-2 Tautomerase Activity | IC50 | 27 µM | - |
| Inhibitor | Concentration | Assay | Effect | Cell Line | Reference |
| This compound | 2 µM | MIF Degradation | 91±5% degradation | A549 | [6] |
| This compound | 0.2 µM | MIF Degradation | 71±7% degradation | A549 | [6] |
| This compound | 20 µM | Cell Proliferation | ~50% inhibition | A549 | [6] |
| This compound | 5 µM | 3D Spheroid Growth | 81% inhibition | A549 | [4] |
| Compound 3 (parent MIF inhibitor) | 5 µM | 3D Spheroid Growth | No significant influence | A549 | [4] |
| MD15 (inactive control) | 5 µM | 3D Spheroid Growth | No significant influence | A549 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of MIF inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
MIF Signaling Pathway
MIF exerts its biological functions by binding to its cell surface receptor CD74, which then complexes with co-receptors such as CXCR2 and CXCR4. This initiates downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, and inflammation. This compound, by inducing the degradation of MIF, effectively shuts down these downstream signals.
Caption: MIF signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Efficacy Assessment
The evaluation of a MIF inhibitor like this compound typically involves a series of in vitro experiments to confirm its mechanism of action and assess its biological effects.
Caption: General experimental workflow for evaluating MIF inhibitors.
Detailed Experimental Protocols
MIF Tautomerase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of MIF.
-
Reagents: Recombinant human MIF, L-dopachrome methyl ester (substrate), assay buffer (e.g., 50 mM sodium phosphate, pH 6.2).
-
Procedure:
-
Pre-incubate MIF with varying concentrations of the inhibitor in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate.
-
Monitor the decrease in absorbance at 475 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for MIF Degradation and ERK Phosphorylation
This technique is used to quantify the reduction in MIF protein levels and the inhibition of downstream signaling.
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Treat the cells with the MIF inhibitor at various concentrations and for different time points.
-
Lysate Preparation: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against MIF, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of MIF degradation and ERK phosphorylation inhibition.
-
Cell Proliferation Assay (MTS/CyQUANT)
This assay assesses the effect of the inhibitor on cancer cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the MIF inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Quantification:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
CyQUANT Assay: Lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to DNA. Measure fluorescence with a plate reader.
-
-
Analysis: Calculate the percentage of cell proliferation relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
References
- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC MD13: A Comparative Analysis of Macrophage Migration Inhibitory Factor (MIF) Degradation in Cancer Models
A detailed guide for researchers and drug development professionals on the efficacy and mechanism of the novel MIF-targeting PROTAC, MD13. This document provides a comparative analysis of its effects based on available experimental data, detailed protocols for key experiments, and visual representations of its mechanism of action.
Introduction
This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the macrophage migration inhibitory factor (MIF).[1][2] MIF is a key protein in inflammatory and cancerous processes, making it a compelling target for therapeutic intervention.[1][2][3] this compound operates by linking a MIF-binding molecule to a ligand for the cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate MIF.[1][4] This guide provides a comprehensive overview of the currently available data on this compound's effects in different cellular cancer models and presents a comparison of its activity.
Comparative Efficacy of this compound in Cancer Cell Models
Current research on this compound has primarily focused on its effects in the A549 human lung carcinoma cell line, with additional data available for HEK293 cells. While extensive cross-validation in a broad range of cancer models is not yet published, the initial data provides valuable insights into its potential and variability.
Table 1: Comparison of this compound Activity in A549 and HEK293 Cells
| Parameter | A549 (Lung Carcinoma) | HEK293 (Embryonic Kidney) | Reference |
| MIF Degradation (DC50) | ~100 nM | >90% degradation at 200 nM | [1] |
| Maximal Degradation (Dmax) | >90% | Not explicitly stated | [1] |
| Anti-proliferative Effect | ~50% inhibition at 20 µM (72h) | Not reported | [1][4] |
| Cell Cycle Arrest | G2/M phase arrest | Not reported | [1][2][4] |
Comparison of this compound Efficacy in 2D vs. 3D Cancer Models
The anti-proliferative effects of this compound have been evaluated in both traditional 2D cell cultures and more physiologically relevant 3D spheroid models of A549 cells.
Table 2: Anti-proliferative Effects of this compound in A549 2D vs. 3D Models
| Model Type | Concentration | Inhibition of Growth/Volume | Treatment Duration | Reference |
| 2D Culture | 20 µM | ~50% | 72 hours | [1][4] |
| 3D Spheroid | 1 µM | 42% | 12 days | [1] |
| 3D Spheroid | 2 µM | 53% | 12 days | [1] |
| 3D Spheroid | 5 µM | 81% | 12 days | [1] |
These results suggest that this compound is significantly more potent in a 3D tumor spheroid model, highlighting the importance of three-dimensional culture systems in evaluating the efficacy of novel cancer therapeutics.[1]
Mechanism of Action and Signaling Pathway
This compound induces the degradation of MIF, which in turn affects downstream signaling pathways implicated in cancer cell proliferation and survival. The primary pathway identified is the ERK/MAPK signaling cascade.[1][2][5]
Caption: Mechanism of action of this compound leading to MIF degradation and downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.
Cell Culture
-
A549 and HEK293 cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for MIF Degradation
-
Cell Treatment: Seed A549 or HEK293 cells in 6-well plates. After 24 hours, treat with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against MIF and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (2D)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 72 hours.
-
Quantification: Measure cell viability using a CyQUANT® Cell Proliferation Assay Kit according to the manufacturer's instructions.
3D Spheroid Tumor Growth Assay
-
Spheroid Formation: Seed A549 cells in a 96-well ultra-low attachment plate to allow for spheroid formation.
-
Treatment: Once spheroids have formed, treat with different concentrations of this compound. Replace the medium containing the compound every 3 days.
-
Growth Monitoring: Monitor spheroid growth by capturing images every 3 days for 12 days.
-
Analysis: Measure the volume of the spheroids using appropriate imaging software.
Cell Cycle Analysis
-
Cell Treatment: Treat A549 cells with this compound at concentrations of 1, 2, or 5 µM for 48 hours.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for the in vitro evaluation of this compound's effects.
Conclusion and Future Directions
The MIF-targeting PROTAC this compound demonstrates potent MIF degradation and anti-proliferative effects in lung cancer cells, with particularly noteworthy efficacy in a 3D spheroid model.[1] The available data indicates that this compound's mechanism of action involves the inhibition of the ERK signaling pathway and induction of G2/M cell cycle arrest.[1][2] However, the current understanding of this compound's efficacy is primarily based on studies in the A549 cell line.
Future research should focus on a broader cross-validation of this compound's effects across a diverse panel of cancer cell lines from different tissues of origin. Comparative studies against other MIF inhibitors and standard-of-care chemotherapeutics would provide a more complete picture of its therapeutic potential. Furthermore, in vivo studies in animal models are necessary to evaluate its pharmacokinetic properties, safety profile, and anti-tumor efficacy in a more complex biological system.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Reproducibility of Apoptosis Induced by the Curcumin Analog MS13: A Comparative Guide
An Important Note on Compound Identification: The term "MD13" is associated with multiple, distinct chemical entities in scientific literature. This guide focuses on the diarylpentanoid MS13 (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), a curcumin analog for which there is a reproducible body of evidence demonstrating apoptosis induction across various cancer cell lines. Researchers are advised to verify the specific compound of interest for their studies.
This guide provides a comparative overview of the apoptotic effects of MS13, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and mechanisms of MS13-induced apoptosis.
Data Presentation: A Comparative Analysis of MS13 Efficacy
The pro-apoptotic and anti-proliferative effects of MS13 have been consistently demonstrated across a range of cancer cell lines. The data presented below, summarized from multiple studies, highlights the compound's potency, often in comparison to its parent compound, curcumin.
Table 1: Comparative Cytotoxicity of MS13 and Curcumin in Cancer Cell Lines
| Cell Line | Cancer Type | MS13 EC₅₀ (µM) | Curcumin EC₅₀ (µM) | Reference |
| DU 145 | Prostate Cancer | 7.57 ± 0.2 | 34.25 ± 2.7 | [1][2] |
| PC-3 | Prostate Cancer | 7.80 ± 0.7 | 27.77 ± 6.4 | [1][2] |
| NCI-H520 | NSCLC (Squamous Cell Carcinoma) | Lower than Curcumin | Higher than MS13 | [3] |
| NCI-H23 | NSCLC (Adenocarcinoma) | Lower than Curcumin | Higher than MS13 | [3] |
| U-87 MG | Glioblastoma | 6.78 ± 1.04 | 16.39 ± 1.04 | [4] |
| SH-SY5Y | Neuroblastoma | 4.72 ± 1.05 | 16.52 ± 1.05 | [4] |
| SW480 | Colon Cancer | ~4x more effective than Curcumin | - | [5] |
| SW620 | Colon Cancer (Metastatic) | ~4x more effective than Curcumin | - | [5] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ indicates greater potency.
Table 2: Quantification of MS13-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | MS13 Concentration (µM) | 24 hours | 48 hours | 72 hours |
| NCI-H520 | 5 µM | ~50-60% | ~60-65% | ~65-75% |
| 10 µM | ~50-60% | ~60-65% | ~65-75% | |
| NCI-H23 | 4 µM | ~25-35% | ~45-55% | ~45-55% |
| 8 µM | ~25-35% | ~45-55% | ~45-55% |
Data represents the percentage of apoptotic cells as determined by morphological analysis or flow cytometry.[3]
Table 3: Effect of MS13 on Key Apoptotic Markers
| Cell Line | Cancer Type | Caspase-3 Activity | Bcl-2 Protein Level |
| NCI-H520 & NCI-H23 | NSCLC | Increased | Decreased[3] |
| DU 145 & PC-3 | Prostate Cancer | Increased[1][2] | Decreased[1][2] |
| U-87 MG & SH-SY5Y | Glioblastoma & Neuroblastoma | Increased[4][6] | Decreased[4][6] |
| SW480 & SW620 | Colon Cancer | Increased[5] | Decreased[5] |
These findings are consistently reported in a time- and dose-dependent manner.
Signaling Pathways and Experimental Workflows
MS13-Induced Apoptosis Signaling Pathway
MS13 appears to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. Gene expression analyses have shown that MS13 modulates genes associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis signaling pathways.[1][3][7] A key mechanism is the downregulation of the anti-apoptotic protein Bcl-2.[1][3][4] This disrupts the mitochondrial membrane potential, leading to the activation of executioner caspases, such as caspase-3, and subsequent programmed cell death.
Caption: Proposed signaling pathway of MS13-induced apoptosis.
Experimental Workflow for Assessing MS13-Induced Apoptosis
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of MS13 in a cancer cell line.
Caption: General workflow for studying MS13-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate MS13-induced apoptosis. These protocols are synthesized from standard laboratory procedures and methods reported in the cited literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H520, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MS13 and Curcumin (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat the cells with various concentrations of MS13 or curcumin for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ value.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment by centrifugation. For adherent cells, collect both the floating cells in the medium and the trypsinized adherent cells.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[11][12][13]
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Harvest 1-5x10⁶ cells and lyse them using the provided chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT).
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 400-405 nm.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Western Blotting for Bcl-2
This technique is used to detect and quantify the level of the anti-apoptotic protein Bcl-2.[14][15][16]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Densitometry Analysis: Quantify the band intensity to determine the relative expression of Bcl-2.
References
- 1. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Proteomic Analysis on Anti-Proliferative and Apoptosis Effects of Curcumin Analog, 1,5-bis(4-Hydroxy-3-Methyoxyphenyl)-1,4-Pentadiene-3-One-Treated Human Glioblastoma and Neuroblastoma Cells [frontiersin.org]
- 5. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle-Apoptosis and PI3K Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. benchchem.com [benchchem.com]
- 16. edspace.american.edu [edspace.american.edu]
MD13: A Potent MIF-Targeting PROTAC for Cancer Therapy
A Comparative Analysis of MD13 and Other MIF-Targeting PROTACs
In the landscape of targeted protein degradation, the development of PROTACs (Proteolysis Targeting Chimeras) against the Macrophage Migration Inhibitory Factor (MIF) has identified this compound as a highly potent degrader with significant anti-proliferative effects in cancer cells. This guide provides a comparative overview of this compound and its analogues, presenting key experimental data, detailed protocols, and visualizations of the underlying biological processes.
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of various inflammatory diseases and cancers.[1] Its role in promoting cell proliferation and survival, particularly through the MAPK signaling pathway, makes it an attractive target for therapeutic intervention.[2][3] PROTACs offer a novel strategy to not only inhibit but completely eliminate the target protein, thereby potentially overcoming limitations of traditional small molecule inhibitors.
Performance Comparison of MIF-Targeting PROTACs
The development of this compound was an iterative process involving the optimization of the MIF-binding warhead and the linker connecting it to the E3 ligase ligand. The following table summarizes the key performance metrics of this compound and its precursors, MD9 and MD14, as well as a negative control, MD15. All the reported MIF-targeting PROTACs in this series utilize pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
| Compound | MIF Binding (Ki, nM) | MIF Degradation at 2 µM (%) | MIF Degradation at 0.2 µM (%) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| This compound | 71 | 91 ± 5 | 71 ± 7 | ~100 | >90 | Pomalidomide |
| MD9 | 71 | >50 | Not specified | Not specified | Not specified | Pomalidomide |
| MD14 | Not specified | Less potent than this compound | Less potent than this compound | Not specified | Not specified | Pomalidomide |
| MD15 (Negative Control) | 55 | No degradation | No degradation | Not applicable | Not applicable | Methylated Pomalidomide (impaired CRBN binding) |
Key Findings:
-
Potency of this compound: this compound emerged as the most potent MIF degrader from this series, inducing almost complete MIF degradation at low micromolar concentrations, with a DC50 of approximately 100 nM in A549 lung cancer cells.[2][4]
-
Linker Optimization: The improved potency of this compound over its precursor, MD9, is attributed to the optimization of the linker length, highlighting the critical role of the linker in forming a stable ternary complex between MIF, the PROTAC, and the E3 ligase.[2]
-
Mechanism of Action: The degradation of MIF by this compound is dependent on its engagement with both MIF and the CRBN E3 ligase, as demonstrated by rescue experiments using MIF inhibitors and CRBN ligands. Furthermore, the proteasome inhibitor Bortezomib was able to block this compound-mediated MIF degradation, confirming the involvement of the ubiquitin-proteasome system.[2]
-
Inactive Control: The control compound MD15, which has a methylated pomalidomide moiety that impairs CRBN binding, failed to induce MIF degradation despite retaining its binding affinity for MIF. This further validates the PROTAC mechanism of action for this compound.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach used to evaluate these PROTACs, the following diagrams are provided.
Caption: this compound-mediated degradation of MIF and its downstream effects.
Caption: Experimental workflow for evaluating MIF-targeting PROTACs.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound and related compounds, based on the study by Xiao et al. (2021).
1. MIF Binding Assay
-
Objective: To determine the binding affinity (Ki) of the PROTACs to MIF.
-
Method: A competitive fluorescence polarization assay was used. Recombinant human MIF protein was incubated with a fluorescently labeled tracer and varying concentrations of the test compound. The ability of the compound to displace the tracer from MIF results in a decrease in fluorescence polarization.
-
Data Analysis: The IC50 values were determined by fitting the data to a four-parameter logistic equation. Ki values were then calculated using the Cheng-Prusoff equation.
2. Cell Culture and PROTAC Treatment
-
Cell Line: A549 human lung carcinoma cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in appropriate plates and allowed to adhere overnight. The next day, the medium was replaced with fresh medium containing the desired concentrations of the PROTACs or vehicle control (DMSO).
3. Western Blot Analysis
-
Objective: To qualitatively and quantitatively assess the levels of MIF and phosphorylated ERK (pERK).
-
Protocol:
-
After treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against MIF, pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of MIF in cell lysates.
-
Protocol:
-
Cell lysates were prepared as described for Western blotting.
-
A commercial human MIF ELISA kit was used according to the manufacturer's instructions.
-
Briefly, cell lysates were added to wells of a microplate pre-coated with an anti-MIF antibody.
-
After incubation and washing, a biotin-conjugated anti-MIF antibody was added, followed by streptavidin-HRP.
-
A substrate solution was added, and the color development was stopped.
-
The absorbance was measured at 450 nm, and the MIF concentration was calculated from a standard curve.
-
5. Cell Proliferation Assay
-
Objective: To evaluate the effect of MIF degradation on cancer cell proliferation.
-
Method: The CyQUANT® Direct Cell Proliferation Assay was used.
-
Protocol:
-
A549 cells were seeded in a 96-well plate and treated with various concentrations of the PROTACs for 72 hours.
-
The CyQUANT reagent was added to each well, and the plate was incubated at 37°C.
-
Fluorescence was measured using a microplate reader.
-
The percentage of cell proliferation was calculated relative to the vehicle-treated control cells.
-
6. Cell Cycle Analysis
-
Objective: To determine the effect of MIF degradation on cell cycle progression.
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Protocol:
-
A549 cells were treated with the PROTACs for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells were washed and then stained with a solution containing PI and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.[5]
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of MD13 and its Analogs: Potent Degraders of Macrophage Migration Inhibitory Factor for Cancer Therapy
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of the novel PROTAC MD13 and its analogs in targeting the macrophage migration inhibitory factor (MIF), a key player in inflammation and cancer.
This report provides a detailed comparative analysis of the MIF-directed PROTAC (Proteolysis Targeting Chimera) this compound and its analogs. This compound has emerged as a potent degrader of MIF, demonstrating significant anti-proliferative activity in lung cancer cells.[1][2] This guide summarizes key performance data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this promising area of oncology.
Performance Comparison of this compound and Its Analogs
This compound and its analogs were developed by linking a potent MIF binding molecule to the cereblon E3 ubiquitin ligase ligand, pomalidomide.[1] The structure-activity relationship (SAR) studies focused on optimizing the linker between these two components to achieve efficient MIF degradation. The following table summarizes the key performance metrics of this compound and its analogs.
| Compound | Linker Characteristics | MIF Binding Affinity (Ki, nM) | Max. MIF Degradation (Dmax, %) | MIF Degradation Potency (DC50, nM) |
| This compound | Longer aliphatic linker | 71 | ~90-95 | ~100 |
| MD14 | Longer aliphatic linker | Not specified | Not specified | Not specified |
| MD9 | Shorter aliphatic linker | Not specified | ~55 (at 2 µM) | >1000 |
| MD7 | Shorter aliphatic linker | Not specified | Less effective than MD9 | Not specified |
| MD8 | Shorter aliphatic linker | Less effective than MD9 | Not specified | Not specified |
| MD15 (Negative Control) | Methylated pomalidomide | 55 | No degradation | Not applicable |
Data Interpretation: The data clearly indicates that a longer aliphatic linker, as seen in this compound, is more favorable for potent MIF degradation.[1] this compound demonstrates a significant improvement in both the maximal degradation of MIF and the potency (DC50) compared to its shorter-linker analog, MD9.[1] The negative control, MD15, which has a methylated pomalidomide that cannot bind to cereblon, shows no MIF degradation despite retaining high binding affinity for MIF, confirming the PROTAC-mediated degradation mechanism.[1]
Anti-Cancer Activity in A549 Lung Cancer Cells
This compound has demonstrated significant anti-proliferative effects in A549 human lung cancer cells.[1][2]
-
Inhibition of Cell Proliferation: this compound inhibits the growth of A549 cells in a dose-dependent manner, with an inhibitory effect becoming visible at nanomolar concentrations and reaching approximately 50% inhibition at a concentration of 20 µM after 72 hours of treatment.[3] In a 3D spheroid model of A549 cells, this compound showed an even more pronounced effect, with an 80% reduction in cell proliferation at 5 µM.[1]
-
Cell Cycle Arrest: Treatment of A549 cells with this compound induces cell cycle arrest at the G2/M phase.[2][4]
-
Inhibition of ERK Signaling: this compound has been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK (mitogen-activated protein kinase) signaling pathway.[1][2]
Signaling Pathway of this compound Action
This compound's anti-proliferative effects are attributed to its ability to induce the degradation of MIF, which in turn leads to the deactivation of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MIF Degradation Assay (Western Blot)
-
Cell Culture and Treatment: A549 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or its analogs for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against MIF overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an ECL detection reagent. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The percentage of MIF degradation is calculated relative to the vehicle-treated control.
Cell Proliferation Assay (CyQUANT® Assay)
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 2,000 cells/well and incubated overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or its analogs for 72 hours.
-
Cell Lysis and Staining: The culture medium is removed, and the cells are lysed. The CyQUANT® GR dye, which fluoresces upon binding to cellular nucleic acids, is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: The cell proliferation is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[3][5]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: A549 cells are treated with this compound or vehicle for 48 hours. The cells are then harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[6][7]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[4][6]
ERK Phosphorylation Analysis (Western Blot)
-
Cell Culture and Treatment: A549 cells are serum-starved for 24 hours and then treated with this compound for various time points.
-
Cell Lysis and Protein Quantification: As described in the MIF degradation assay protocol.
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[8][9]
-
Detection and Analysis: The levels of phosphorylated ERK are normalized to the total ERK levels to determine the effect of this compound on ERK signaling.[10]
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound and its analogs.
References
- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Head-to-Head Study Analysis: A Comparative Template for Novel Oncology Compounds
Disclaimer: Publicly available data, including published research or clinical trial results for a compound designated "MD13" in the context of oncology, could not be identified. The following guide is a template designed for researchers, scientists, and drug development professionals to structure a head-to-head comparison of a novel therapeutic, such as this compound, against established standard-of-care (SoC) cancer drugs. This framework can be populated with specific data once it becomes available.
Executive Summary of Comparative Efficacy and Safety
This section would typically provide a high-level overview of the comparative performance of the investigational drug against standard-of-care treatments. The summary would distill the key findings from preclinical and clinical studies, focusing on primary endpoints such as overall survival (OS), progression-free survival (PFS), objective response rate (ORR), and key safety profile differences.
Comparative Data Tables
Clear and concise data presentation is crucial for objective comparison. The following tables are structured to accommodate typical data from preclinical and clinical studies.
Table 1: Comparative Efficacy in Preclinical Models (This table is designed for in vitro or in vivo non-human studies)
| Parameter | This compound | Standard-of-Care Drug A | Standard-of-Care Drug B |
| Cell Line/Model | e.g., MCF-7 | e.g., MCF-7 | e.g., MCF-7 |
| IC50 (µM) | Insert Value | Insert Value | Insert Value |
| Tumor Growth Inhibition (%) | Insert Value | Insert Value | Insert Value |
| Mechanism of Action Biomarker | Insert Value | Insert Value | Insert Value |
Table 2: Phase III Clinical Trial Efficacy Data (This table is for human clinical trial data)
| Primary Endpoint | This compound | Standard-of-Care | Hazard Ratio (95% CI) | p-value |
| Overall Survival (months) | Median Value | Median Value | Insert Value | Insert Value |
| Progression-Free Survival (months) | Median Value | Median Value | Insert Value | Insert Value |
| Objective Response Rate (%) | Insert Value | Insert Value | Insert Value | Insert Value |
| Duration of Response (months) | Median Value | Median Value | Insert Value | Insert Value |
Table 3: Comparative Safety and Tolerability Profile (This table summarizes adverse events (AEs) from clinical trials)
| Adverse Event (Grade ≥3) | This compound (n=XXX) % | Standard-of-Care (n=XXX) % |
| Neutropenia | Insert Value | Insert Value |
| Nausea | Insert Value | Insert Value |
| Fatigue | Insert Value | Insert Value |
| Diarrhea | Insert Value | Insert Value |
| Anemia | Insert Value | Insert Value |
Experimental Protocols and Methodologies
Detailed methodologies are essential for the critical evaluation of study results.
Preclinical In Vivo Tumor Xenograft Study
-
Animal Model: Nude mice (strain, age, and sex specified).
-
Cell Line Implantation: 1 x 10^6 cancer cells (e.g., A549) in a 100 µL suspension of Matrigel injected subcutaneously into the flank.
-
Treatment Groups:
-
Vehicle control (e.g., saline, i.p., daily)
-
This compound (dose in mg/kg, route, schedule)
-
Standard-of-Care (dose in mg/kg, route, schedule)
-
-
Monitoring: Tumor volume measured twice weekly using calipers (Volume = 0.5 x length x width^2). Body weight was monitored as a measure of toxicity.
-
Endpoint: Study terminated when tumors in the control group reached a predetermined volume (e.g., 2000 mm^3) or after a specified duration. Efficacy was determined by comparing tumor growth inhibition between groups.
Phase III Randomized Controlled Trial (RCT)
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.
-
Patient Population: Patients with a specific cancer type (e.g., metastatic non-small cell lung cancer), with defined inclusion/exclusion criteria (e.g., prior treatments, performance status).
-
Randomization: Patients randomized in a 1:1 ratio to receive either this compound or the standard-of-care drug.
-
Dosing Regimen:
-
This compound Arm: Dose, formulation, and administration schedule.
-
Control Arm: Standard-of-care drug at its approved dose and schedule.
-
-
Endpoints:
-
Primary: Overall Survival (OS) and Progression-Free Survival (PFS) as assessed by an independent review committee based on RECIST 1.1 criteria.
-
Secondary: Objective Response Rate (ORR), Duration of Response (DoR), and safety.
-
-
Statistical Analysis: The study was powered to detect a statistically significant difference in the primary endpoints. Survival data were analyzed using the Kaplan-Meier method and compared using the log-rank test.
Visualized Pathways and Workflows
Hypothetical Signaling Pathway for an Inhibitor
A hypothetical signaling pathway showing this compound as a RAF inhibitor compared to a standard MEK inhibitor.
Generic Clinical Trial Workflow
A generalized workflow diagram for a randomized controlled clinical trial comparing two treatments.
Validating the On-Target Effects of MD13: A Comparative Guide to CRISPR-Based and Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a therapeutic candidate is a critical step in preclinical development. This guide provides a comprehensive comparison of CRISPR-based methodologies with alternative approaches for validating the on-target effects of MD13, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Macrophage Migration Inhibitory Factor (MIF).
This compound works by inducing the degradation of MIF, a protein implicated in various inflammatory diseases and cancers.[1][2][3] The on-target effects of this compound in cancer cell lines, such as A549 lung cancer cells, include the depletion of MIF protein, inhibition of ERK signaling, cell cycle arrest at the G2/M phase, and a reduction in cell proliferation.[1][2][3][4][5] This guide will explore the use of CRISPR/Cas9-mediated gene knockout as a primary validation method and compare its outcomes with those of RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA).
Comparison of On-Target Validation Methods for this compound
To provide a clear and objective comparison, the following table summarizes the expected and observed outcomes when validating the on-target effects of this compound using CRISPR, RNAi, and CETSA.
| Validation Method | Principle | Expected Outcome for this compound On-Target Validation | Reported/Observed Corroboration | Strengths | Limitations |
| CRISPR/Cas9 Knockout of MIF | Permanent disruption of the MIF gene, leading to a complete and sustained loss of MIF protein expression. | The phenotypic effects of MIF knockout should closely mimic the effects of this compound treatment, including reduced cell proliferation, cell cycle arrest, and decreased ERK phosphorylation. | Studies on MIF knockout cells and mice have shown phenotypes consistent with this compound's effects, such as impaired growth properties of cancer cells and altered immune responses.[6][7][8][9] | Provides a definitive genetic validation of the target's role in the observed phenotype. Complete and permanent target ablation. | Potential for off-target gene editing. May not be suitable for essential genes. Does not directly confirm compound-target engagement. |
| RNA interference (siRNA/shRNA) | Transient knockdown of MIF mRNA, leading to a temporary reduction in MIF protein expression. | The effects of MIF knockdown should phenocopy the effects of this compound. | The inhibitory effect of this compound on ERK phosphorylation is in line with observations from siRNA-mediated downregulation of MIF protein levels.[10] siRNA-mediated knockdown of MIF has been shown to suppress cancer cell proliferation and migration.[11][12] | Technically straightforward and widely used. Allows for dose-dependent and transient target modulation. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects and activation of interferon response. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | This compound binding to MIF should increase the thermal stability of the MIF protein, resulting in a shift in its melting curve. | While not specifically reported for this compound, CETSA is a well-established method for confirming direct target engagement of small molecules in a cellular context.[13][14][15][16][17] | Directly demonstrates physical engagement between the compound and the target protein in a cellular environment. Label-free method. | Does not provide information on the functional consequences of target engagement. Requires specific antibodies for detection. May not be suitable for all targets. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
CRISPR/Cas9-Mediated Knockout of MIF in A549 Cells
Objective: To generate a stable A549 cell line lacking MIF expression to compare its phenotype with that of this compound-treated wild-type A549 cells.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting early exons of the human MIF gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles containing the Cas9/gRNA constructs in a packaging cell line (e.g., HEK293T). Transduce A549 cells with the lentiviral particles.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand individual clones and validate MIF knockout at the genomic level by sequencing the targeted locus and at the protein level by Western blot analysis.
-
Phenotypic Analysis: Characterize the phenotype of the MIF knockout clones, including cell proliferation assays, cell cycle analysis by flow cytometry, and assessment of ERK phosphorylation by Western blot, and compare the results to wild-type A549 cells treated with this compound.
siRNA-Mediated Knockdown of MIF in A549 Cells
Objective: To transiently reduce MIF expression in A549 cells and assess whether this phenocopies the effects of this compound.
Methodology:
-
siRNA Design and Synthesis: Synthesize or purchase validated small interfering RNAs (siRNAs) targeting human MIF mRNA. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect A549 cells with the MIF-targeting siRNA and control siRNA using a suitable lipid-based transfection reagent. Optimize transfection conditions to achieve high knockdown efficiency and minimal cytotoxicity.
-
Validation of Knockdown: Harvest cells at 24, 48, and 72 hours post-transfection and assess MIF mRNA and protein levels by RT-qPCR and Western blot, respectively, to determine the kinetics and efficiency of knockdown.
-
Phenotypic Analysis: At the time of maximal knockdown, perform functional assays, including cell proliferation, cell cycle analysis, and Western blot for p-ERK, and compare the results to cells treated with this compound.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the direct binding of this compound to MIF in intact A549 cells.
Methodology:
-
Cell Treatment: Treat A549 cells with either vehicle control or a saturating concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification and Western Blot: Centrifuge the lysates to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction and quantify the total protein concentration. Analyze the amount of soluble MIF in each sample by Western blot using a specific anti-MIF antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble MIF as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the this compound-treated sample indicates target engagement.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MIF signaling pathway, the CRISPR-based validation workflow, and the logical relationship for comparing validation methods.
Caption: this compound targets MIF for proteasomal degradation, inhibiting the MIF-CD74 signaling axis and downstream ERK pathway, leading to reduced cell proliferation and G2/M cell cycle arrest.
Caption: Workflow for validating this compound's on-target effects using CRISPR/Cas9-mediated knockout of MIF.
Caption: Comparison of CRISPR, RNAi, and CETSA for validating the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Loss of macrophage migration inhibitory factor impairs the growth properties of human HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biomedres.us [biomedres.us]
- 9. Macrophage migration inhibitory factor-knockout mice are long lived and respond to caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the MD-13 License: A Guide for Medical Device Innovators
For researchers, scientists, and drug development professionals in India, bringing a new medical device from concept to reality involves navigating a clear regulatory pathway. A critical step in this process is obtaining a test license to manufacture a small batch of devices for evaluation and investigation. The Central Drugs Standard Control Organisation (CDSCO) issues this permission through a Form MD-13 license, which is essential for demonstrating a device's safety and efficacy before it can be considered for full market approval.
This guide provides essential information on the purpose, requirements, and procedures for obtaining a Test License in Form MD-13, ensuring your research and development efforts remain compliant with India's Medical Device Rules, 2017.
Understanding the MD-13 Test License
A Test License in Form MD-13 grants the authority to manufacture a limited quantity of a medical device for specific, non-commercial purposes. This is a mandatory prerequisite for devices that need to undergo testing, evaluation, clinical investigation, or be used for demonstration and training.[1][2][3][4] The license applies to all classes of medical devices, from low-risk Class A to high-risk Class D.[4] It is crucial to understand that devices manufactured under this license cannot be sold commercially.[2][3]
The application for this test license is submitted using Form MD-12 through the official online portal of the Ministry of Health and Family Welfare, commonly known as the SUGAM portal.[1][4] Upon successful review of the application and supporting documents, the CDSCO grants the license in Form MD-13.[2][4]
Key Timelines and Fees
The process of obtaining an MD-13 license involves specific timelines and fees that applicants should factor into their development plans. The data below provides a summary of these quantitative aspects.
| Parameter | Details | Source |
| Application Form | Form MD-12 | [1][4] |
| Issuing Authority | Central Drugs Standard Control Organisation (CDSCO) | [1] |
| License Granted | Form MD-13 | [2][4] |
| Estimated Timeline | Approximately 1.5 to 2 months | [1][5] |
| Application Fee | ₹500 INR per product | [1] |
| License Validity | 3 Years | [4] |
The Application Protocol: A Step-by-Step Guide
Securing an MD-13 license requires a systematic approach. The following protocol outlines the necessary steps for a successful application.
-
Portal Registration : The first step is to create an account and register the applicant's company on the SUGAM online portal.[1][4]
-
Application Drafting : Applicants must fill out Form MD-12, providing a detailed description of the medical device, including its intended use, materials of construction, and design specifications.[1][2][6]
-
Document Compilation and Upload : A comprehensive set of documents must be uploaded with the application. This includes, but is not limited to:
-
A cover letter stating the purpose of the application.
-
A detailed description of the device.[6]
-
Justification for the quantity of devices to be manufactured.[2][6]
-
The test protocol or a detailed clinical investigation plan.[2][4]
-
Quality management system certificates (e.g., ISO 13485).[1]
-
An undertaking that the devices will be used solely for the stated non-commercial purposes.[2][6]
-
Details of the manufacturing site and the location where testing will be conducted.[2][4]
-
-
Fee Payment : The requisite government fee must be paid online through the portal.[1][6]
-
Submission and Review : Once the application is complete with all documents and the fee is paid, it can be submitted. The CDSCO will then review the application for completeness and accuracy.[1]
-
License Grant : If the application meets all regulatory requirements, the CDSCO will grant the Test License in Form MD-13.[1][2]
Application Workflow for MD-13 Test License
The following diagram illustrates the procedural flow for obtaining the MD-13 license.
Caption: Workflow for the MD-13 Test License Application.
Disposal Plan for Test Devices
While specific disposal guidelines for devices under an MD-13 license are not detailed in the immediate search results, standard protocols for biomedical waste management must be followed. Any device used in testing or clinical investigations should be considered biomedical waste. It is the responsibility of the entity conducting the tests to ensure proper disposal in accordance with all central, state, and local environmental regulations. This typically involves segregation, decontamination, and disposal through an authorized biomedical waste management facility. An undertaking for proper disposal may be required as part of the application documentation.[3]
References
- 1. pharmadocx.com [pharmadocx.com]
- 2. pharmadocx.com [pharmadocx.com]
- 3. medicaldeviceregistration.com [medicaldeviceregistration.com]
- 4. Permission For Test License To Manufacture Medical Devices - Form MD 12, MD 13 -CliniExperts [cliniexperts.com]
- 5. registermedicaldevices.com [registermedicaldevices.com]
- 6. CDSCO Test License for Medical Devices in India (Form MD 12, And MD 13) – Operon Strategist [operonstrategist.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
